molecular formula C14H15NO2 B3039696 4-(Benzyloxy)-2-methoxyaniline CAS No. 127285-28-3

4-(Benzyloxy)-2-methoxyaniline

Cat. No.: B3039696
CAS No.: 127285-28-3
M. Wt: 229.27 g/mol
InChI Key: BWRPCILRQOKISU-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-2-methoxyaniline is a useful research compound. Its molecular formula is C14H15NO2 and its molecular weight is 229.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Benzyloxy)-2-methoxyaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Benzyloxy)-2-methoxyaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-4-phenylmethoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-16-14-9-12(7-8-13(14)15)17-10-11-5-3-2-4-6-11/h2-9H,10,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWRPCILRQOKISU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Structural Isomerism of Benzyloxy-Methoxyanilines for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Analysis of 4-benzyloxy-2-methoxyaniline and its 3-methoxy Isomer

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

In the landscape of drug discovery and development, the precise control and understanding of molecular architecture are paramount. Isomeric purity can profoundly influence a compound's pharmacological and toxicological profile. This technical guide provides a comprehensive examination of two closely related aniline derivatives, 4-benzyloxy-2-methoxyaniline and its positional isomer, 4-benzyloxy-3-methoxyaniline. We will delve into the nuanced differences in their chemical structure, the strategic considerations for their regioselective synthesis, and a comparative analysis of their spectroscopic signatures. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals, offering field-proven insights into the characterization and differentiation of these important structural motifs.

Introduction: The Critical Role of Isomerism in Medicinal Chemistry

Positional isomerism, the variation in the location of substituents on a core scaffold, can dramatically alter the three-dimensional shape, electronic distribution, and hydrogen bonding capabilities of a molecule. These subtle changes can lead to significant differences in how a molecule interacts with biological targets, such as enzymes and receptors. Consequently, what may appear as a minor structural modification can be the determining factor between a potent therapeutic agent and an inactive or even toxic compound.

The benzyloxy-methoxyaniline core is a recurring fragment in a variety of biologically active molecules, including those with reported anti-inflammatory and antimycobacterial properties.[1][2] The ability to selectively synthesize and definitively identify specific isomers, such as the 2-methoxy and 3-methoxy variants of 4-benzyloxyaniline, is therefore a fundamental requirement for advancing medicinal chemistry programs based on this scaffold. This guide will illuminate the key structural and spectroscopic distinctions between these two isomers, providing the foundational knowledge necessary for their unambiguous identification and utilization in research and development.

Structural and Electronic Divergence: Ortho vs. Meta Methoxy Substitution

The core structural difference between 4-benzyloxy-2-methoxyaniline and 4-benzyloxy-3-methoxyaniline lies in the position of the methoxy group relative to the amino functionality. This seemingly simple variation introduces significant electronic and steric dissimilarities that influence the overall properties of the molecules.

Electronic Effects

The methoxy group (-OCH₃) is a moderate electron-donating group through resonance (+R effect) due to the lone pairs on the oxygen atom, and a weak electron-withdrawing group through induction (-I effect) due to the electronegativity of the oxygen. The net electronic influence on the aromatic ring is a combination of these two opposing effects and is highly dependent on the substituent's position.

  • 4-benzyloxy-2-methoxyaniline (Ortho Isomer): With the methoxy group in the ortho position to the strongly electron-donating amino group, there is a significant interplay of electronic effects. Both the amino and methoxy groups donate electron density into the ring, increasing the nucleophilicity of the aniline. However, the proximity of the two groups can also lead to steric hindrance.

  • 4-benzyloxy-3-methoxyaniline (Meta Isomer): When the methoxy group is in the meta position, its resonance effect does not extend to the carbon bearing the amino group. Therefore, its electronic influence is primarily inductive and weakly electron-withdrawing at this position. The overall electron-donating character of the aniline is thus modulated differently compared to the ortho isomer.

Steric Considerations and the "Ortho Effect"

The placement of a substituent in the position ortho to an amino group can introduce steric hindrance, a phenomenon often referred to as the "ortho effect". This steric crowding can force the amino group out of the plane of the aromatic ring, disrupting the delocalization of the nitrogen lone pair into the ring. This has several consequences:

  • Basicity: The ortho effect in anilines generally leads to a decrease in basicity. The steric hindrance impedes the protonation of the amino group and destabilizes the resulting anilinium ion.[3][4] Therefore, 4-benzyloxy-2-methoxyaniline is predicted to be a weaker base than its 3-methoxy counterpart. While the methoxy group itself is not exceptionally bulky, it can still contribute to this effect.[5]

  • Reactivity: The steric hindrance around the amino group in the ortho isomer can influence its reactivity in reactions such as acylation or alkylation.

The following diagram illustrates the structural differences between the two isomers.

Figure 1: Structural comparison of the two isomers.

Regioselective Synthetic Strategies

The selective synthesis of each isomer requires careful consideration of the directing effects of the substituents on an aromatic ring. A common and effective strategy involves the benzylation of a suitably substituted nitrophenol, followed by the reduction of the nitro group to an amine. The choice of the starting nitrophenol dictates the final position of the methoxy group.

Synthesis of 4-benzyloxy-2-methoxyaniline

A plausible synthetic route commences with 2-methoxy-4-nitrophenol. The phenolic hydroxyl group is more acidic than the potential for electrophilic substitution on the ring, making it amenable to O-alkylation.

Workflow for 4-benzyloxy-2-methoxyaniline Synthesis

G start 2-Methoxy-4-nitrophenol step1 Benzylation (BnBr, K₂CO₃, Acetone) start->step1 intermediate1 4-Benzyloxy-2-nitroanisole step1->intermediate1 step2 Nitro Reduction (e.g., SnCl₂/HCl or H₂/Pd-C) intermediate1->step2 product 4-Benzyloxy-2-methoxyaniline step2->product

Figure 2: Synthetic workflow for the ortho-isomer.

Experimental Protocol: Synthesis of 4-benzyloxy-2-methoxyaniline

  • Benzylation of 2-methoxy-4-nitrophenol:

    • To a solution of 2-methoxy-4-nitrophenol (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 2.0-3.0 eq).

    • To this suspension, add benzyl bromide (BnBr, 1.1-1.2 eq) dropwise.

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

    • The resulting crude 4-benzyloxy-2-nitroanisole can be purified by recrystallization or column chromatography.

  • Reduction of 4-benzyloxy-2-nitroanisole:

    • A common method for nitro group reduction is the use of tin(II) chloride in the presence of a strong acid. Dissolve the 4-benzyloxy-2-nitroanisole (1.0 eq) in ethanol or ethyl acetate.

    • Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O, 3.0-5.0 eq) and concentrated hydrochloric acid (HCl).

    • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

    • Carefully neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate or sodium hydroxide solution) and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 4-benzyloxy-2-methoxyaniline.

    • Purify the final product by column chromatography on silica gel.

Synthesis of 4-benzyloxy-3-methoxyaniline

The synthesis of the 3-methoxy isomer follows a similar logic, starting from 3-methoxy-4-nitrophenol.

Workflow for 4-benzyloxy-3-methoxyaniline Synthesis

G start 3-Methoxy-4-nitrophenol step1 Benzylation (BnBr, K₂CO₃, Acetone) start->step1 intermediate1 4-Benzyloxy-3-nitroanisole step1->intermediate1 step2 Nitro Reduction (e.g., SnCl₂/HCl or H₂/Pd-C) intermediate1->step2 product 4-Benzyloxy-3-methoxyaniline step2->product

Figure 3: Synthetic workflow for the meta-isomer.

Experimental Protocol: Synthesis of 4-benzyloxy-3-methoxyaniline

The protocol is analogous to that for the 2-methoxy isomer, with 3-methoxy-4-nitrophenol as the starting material. The reaction conditions for both the benzylation and the nitro reduction steps are generally transferable.

Comparative Spectroscopic Analysis

¹H NMR Spectroscopy

The chemical shifts and coupling patterns of the aromatic protons are highly informative.

  • 4-benzyloxy-2-methoxyaniline (Ortho Isomer):

    • The aromatic region is expected to show three distinct signals corresponding to the three protons on the aniline ring.

    • The proton at C3 (ortho to both -NH₂ and -OCH₃) will likely be the most shielded and appear at the highest field.

    • The proton at C5 (meta to -NH₂ and ortho to -OBn) will be influenced by both groups.

    • The proton at C6 (ortho to -NH₂ and meta to -OCH₃) will also have a characteristic chemical shift.

    • The coupling constants will reflect the positional relationships (ortho, meta).

  • 4-benzyloxy-3-methoxyaniline (Meta Isomer):

    • This isomer will also exhibit three aromatic signals.

    • The proton at C2 (ortho to -NH₂ and -OCH₃) will be significantly influenced by both adjacent groups.

    • The proton at C5 (meta to -NH₂ and ortho to -OBn) will have a different electronic environment compared to the ortho isomer.

    • The proton at C6 (ortho to -NH₂) will be split by the C5 proton.

    • The distinct electronic environments will lead to a different set of chemical shifts for the aromatic protons compared to the 2-methoxy isomer.

¹³C NMR Spectroscopy

The chemical shifts of the carbon atoms in the aromatic ring are sensitive to the electronic effects of the substituents.

  • 4-benzyloxy-2-methoxyaniline (Ortho Isomer):

    • The carbon atoms directly attached to the oxygen and nitrogen atoms (C1, C2, C4) will show characteristic downfield shifts.

    • The ortho and para carbons relative to the strongly donating amino group will be shielded and appear at higher fields.

  • 4-benzyloxy-3-methoxyaniline (Meta Isomer):

    • The different substitution pattern will result in a unique set of chemical shifts for the six aromatic carbons.

    • The carbon at C3, attached to the methoxy group, will have a distinct chemical shift compared to the C2 carbon in the ortho isomer.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) will likely show a molecular ion peak (M⁺) for both isomers. The fragmentation patterns are expected to be influenced by the positions of the substituents. A common fragmentation pathway for benzyloxy derivatives is the cleavage of the benzylic C-O bond, leading to a prominent peak at m/z 91, corresponding to the tropylium cation (C₇H₇⁺). Other fragments will arise from cleavages of the aniline ring and the methoxy group. While the major fragments may be similar, the relative intensities could differ between the isomers.

Infrared (IR) Spectroscopy

The IR spectra of both isomers will share some common features, including:

  • N-H stretching vibrations of the primary amine in the range of 3300-3500 cm⁻¹.

  • C-H stretching vibrations of the aromatic rings and the CH₂ and CH₃ groups.

  • C=C stretching vibrations of the aromatic ring in the 1450-1600 cm⁻¹ region.

  • C-O stretching vibrations for the ether linkages.

Subtle differences in the positions and intensities of these bands, particularly in the fingerprint region (below 1500 cm⁻¹), may be discernible and can be used for differentiation.

Table 1: Summary of Predicted Physicochemical and Spectroscopic Properties

Property4-benzyloxy-2-methoxyaniline4-benzyloxy-3-methoxyanilineRationale for Differences
CAS Number 807266-13-3[5]Not readily availableDifferent chemical entities
Molecular Formula C₁₄H₁₅NO₂C₁₄H₁₅NO₂Isomers
Molecular Weight 229.27229.27Isomers
Predicted Basicity LowerHigherOrtho effect in the 2-methoxy isomer reduces basicity.[3][4]
¹H NMR (Aromatic) Three distinct signals with unique chemical shifts and coupling constants.Three distinct signals with chemical shifts and coupling constants different from the 2-methoxy isomer.Different electronic and steric environments of the aromatic protons.
¹³C NMR (Aromatic) Unique set of six signals.Unique set of six signals, different from the 2-methoxy isomer.Different electronic effects of the substituents on the carbon atoms.
MS Fragmentation Molecular ion peak; prominent fragment at m/z 91.Molecular ion peak; prominent fragment at m/z 91.Common benzylic cleavage; relative intensities of other fragments may differ.

Analytical Separation

The separation of these positional isomers is crucial for ensuring the purity of a desired compound. High-performance liquid chromatography (HPLC) is a powerful technique for this purpose.

Experimental Protocol: HPLC Separation

  • Column: A reversed-phase C18 column is a suitable starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol) is likely to be effective.

  • Detection: UV detection at a wavelength where both isomers have significant absorbance (e.g., around 254 nm) would be appropriate.

  • Method Development: The polarity difference between the two isomers, arising from the different positions of the methoxy group, should allow for their separation. The 2-methoxy isomer, with potential for intramolecular hydrogen bonding between the amino and methoxy groups, might have a slightly different retention time compared to the 3-methoxy isomer. Optimization of the gradient profile and mobile phase composition will be necessary to achieve baseline separation.

Conclusion and Future Perspectives

The ability to distinguish between 4-benzyloxy-2-methoxyaniline and 4-benzyloxy-3-methoxyaniline is a clear demonstration of the importance of rigorous analytical chemistry in drug discovery. The position of the methoxy group, whether ortho or meta to the amine, imparts distinct electronic and steric characteristics that are reflected in their synthetic accessibility, physicochemical properties, and spectroscopic signatures.

This guide has outlined the fundamental principles for the regioselective synthesis and characterization of these two isomers. For researchers working with this chemical scaffold, it is imperative to apply these analytical techniques to ensure the isomeric purity of their compounds. Future work in this area could involve a more detailed investigation into the comparative biological activities of these isomers, which would further underscore the profound impact of positional isomerism on pharmacological outcomes.

References

  • Google Patents. (2011). Method for synthesizing 4-benzyloxy aniline hydrochloride (CN102001955A).
  • Google Patents. (2020). Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor (CN111704555A).
  • International Journal of Engineering Research & Technology. (n.d.). Spectroscopic and Computational Analysis of 4-Methoxythioanisole. Retrieved from [Link]

  • ResearchGate. (2020). Solvent-free synthesis of N-benzylidene-4-methoxyaniline. Retrieved from [Link]

  • Azevedo, M., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules, 27(8), 2530. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Benzyloxy)-3-methoxybenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). N-Benzyl-4-methoxyaniline. Retrieved from [Link]

  • PubChem. (n.d.). 4-Benzyloxyaniline. Retrieved from [Link]

  • Quora. (2017). Which is more basic - ortho-, meta-, or paramethoxy anniline?. Retrieved from [Link]

  • YouTube. (2021). Why Ortho- and meta-anisidine are less basic than Aniline? Basicity Order of Aromatic Anilines. Retrieved from [Link]

  • PubMed. (2020). 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to 4-(Benzyloxy)-2-methoxyaniline: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Benzyloxy)-2-methoxyaniline is a substituted aniline derivative of significant interest in the field of organic synthesis and medicinal chemistry. Its unique structural arrangement, featuring a benzyloxy group at the C4 position and a methoxy group at the C2 position of the aniline ring, makes it a valuable precursor for the synthesis of more complex molecules, including pharmaceutical agents and functional materials. The presence of the bulky benzyloxy group offers a means of selective protection or modification, while the methoxy and amino groups provide reactive sites for a variety of chemical transformations. This guide provides an in-depth overview of the molecular and physical properties of 4-(benzyloxy)-2-methoxyaniline, a proposed synthetic route, its potential applications in drug discovery, and essential safety information.

Molecular and Physicochemical Properties

While dedicated experimental data for 4-(benzyloxy)-2-methoxyaniline is not extensively documented in publicly available databases, its fundamental properties can be accurately determined based on its isomeric counterpart, 2-(benzyloxy)-4-methoxyaniline, and computational predictions.

PropertyValueSource
Molecular Formula C₁₄H₁₅NO₂[Calculated]
Molecular Weight 229.28 g/mol [1]
IUPAC Name 4-(Benzyloxy)-2-methoxyaniline[Nomenclature]
CAS Number Not assigned[Database Search]

Note: The molecular weight is consistent with its isomer, 2-(benzyloxy)-4-methoxyaniline (CAS No. 807266-13-3)[1].

Proposed Synthesis of 4-(Benzyloxy)-2-methoxyaniline

Synthetic Workflow Diagram

SynthesisWorkflow A 4-Fluoro-2-methoxynitrobenzene C Nucleophilic Aromatic Substitution (SNAr) A->C 1. DMF, Heat B Sodium benzyloxide B->C D 4-(Benzyloxy)-2-methoxynitrobenzene C->D Yields typically high E Reduction D->E 2. Fe/HCl or H₂, Pd/C F 4-(Benzyloxy)-2-methoxyaniline E->F Purification via chromatography

Caption: Proposed two-step synthesis of 4-(benzyloxy)-2-methoxyaniline.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-(Benzyloxy)-2-methoxynitrobenzene via Nucleophilic Aromatic Substitution

The first step involves the displacement of the fluorine atom from 4-fluoro-2-methoxynitrobenzene with sodium benzyloxide. The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, making this a facile transformation.

  • Reactants:

    • 4-Fluoro-2-methoxynitrobenzene (1.0 eq)

    • Benzyl alcohol (1.1 eq)

    • Sodium hydride (NaH) (1.2 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a stirred solution of benzyl alcohol in anhydrous DMF at 0 °C, slowly add sodium hydride.

    • Allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of sodium benzyloxide.

    • Add a solution of 4-fluoro-2-methoxynitrobenzene in DMF to the reaction mixture.

    • Heat the reaction to 80-100 °C and monitor its progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 4-(benzyloxy)-2-methoxynitrobenzene.

Step 2: Reduction of the Nitro Group to Synthesize 4-(Benzyloxy)-2-methoxyaniline

The final step is the reduction of the nitro group of 4-(benzyloxy)-2-methoxynitrobenzene to the corresponding amine. Several reducing agents can be employed for this transformation, with iron powder in acidic medium being a cost-effective and efficient choice. Catalytic hydrogenation is an alternative method that often provides cleaner products.

  • Reactants:

    • 4-(Benzyloxy)-2-methoxynitrobenzene (1.0 eq)

    • Iron powder (Fe) (5.0 eq)

    • Ammonium chloride (NH₄Cl) or Hydrochloric acid (HCl) (catalytic)

    • Ethanol/Water solvent mixture

  • Procedure:

    • To a suspension of 4-(benzyloxy)-2-methoxynitrobenzene in a mixture of ethanol and water, add iron powder and a catalytic amount of ammonium chloride or hydrochloric acid.

    • Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and filter it through a pad of celite to remove the iron salts.

    • Concentrate the filtrate to remove ethanol.

    • Neutralize the aqueous residue with a base (e.g., sodium bicarbonate) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • The crude 4-(benzyloxy)-2-methoxyaniline can be further purified by column chromatography or recrystallization.

Applications in Drug Discovery and Organic Synthesis

Substituted anilines are pivotal building blocks in the pharmaceutical industry. The structural motifs present in 4-(benzyloxy)-2-methoxyaniline suggest its utility as a key intermediate in the synthesis of bioactive molecules.

  • Scaffold for Kinase Inhibitors: The aniline moiety can serve as a crucial pharmacophore for developing kinase inhibitors, a class of drugs widely used in cancer therapy. The benzyloxy and methoxy groups can be tailored to occupy specific pockets within the ATP-binding site of kinases, thereby enhancing potency and selectivity.

  • Precursor for Antimicrobial Agents: Benzyloxy-substituted aromatic compounds have been investigated for their antimicrobial properties. A study on N-(4-(benzyloxy)benzyl)-4-aminoquinolines demonstrated their potential as antimycobacterial agents[2]. 4-(Benzyloxy)-2-methoxyaniline could be a valuable starting material for the synthesis of novel analogs with improved activity against various pathogens.

  • Building Block for Agrochemicals and Material Science: The reactive amine and the modifiable ether linkages make this compound a versatile precursor for the development of new agrochemicals and functional organic materials.

Safety and Handling

As there is no specific safety data for 4-(benzyloxy)-2-methoxyaniline, it is prudent to handle it with the care afforded to structurally similar compounds. The safety profiles of N-benzyl-4-methoxyaniline and 4-benzyloxyaniline suggest that this compound may possess the following hazards:

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled[3].

  • Skin and Eye Irritation: Likely to cause skin and serious eye irritation[4].

  • Respiratory Irritation: May cause respiratory irritation[4].

Recommended Handling Precautions:

  • Use in a well-ventilated area or under a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

Conclusion

4-(Benzyloxy)-2-methoxyaniline represents a promising yet underexplored chemical entity with significant potential as a building block in synthetic and medicinal chemistry. While detailed experimental data for this specific isomer is limited, its molecular properties can be reliably inferred, and a robust synthetic pathway can be proposed based on established chemical principles. Its structural features make it an attractive starting material for the development of novel pharmaceuticals, particularly in the areas of oncology and infectious diseases. As with any novel chemical compound, appropriate safety precautions should be strictly adhered to during its handling and use in a laboratory setting. Further research into the synthesis and applications of 4-(benzyloxy)-2-methoxyaniline is warranted to fully unlock its potential.

References

  • National Institute of Standards and Technology. (n.d.). Benzenamine, 4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). N-Benzyl-4-methoxyaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Study.com. (n.d.). Describe a synthetic route for the preparation of 4 - methoxyaniline (p-anisidine) starting with s1 V benzene. Retrieved from [Link]

  • Metathesis. (2024, July 19). o-Anisidine (2-Methoxyaniline): Chemical Properties, Synthesis, Applications, and Safety Considerations. Retrieved from [Link]

  • PubChem. (n.d.). 4-Benzyloxyaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Benzenamine, 4-chloro-2-methoxy-. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN102001955A - Method for synthesizing 4-benzyloxy aniline hydrochloride.
  • de Souza, M. V. N., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Pharmaceuticals, 15(4), 486. Retrieved from [Link]

  • PharmaCompass. (n.d.). 4-fluoro-2-methoxy-aniline. Retrieved from [Link]

  • Wikipedia. (n.d.). p-Anisidine. Retrieved from [Link]

Sources

Methodological & Application

Procedures for benzylation of 4-hydroxy-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Benzylation Protocols for 4-Hydroxy-2-methoxyaniline

Executive Summary & Strategic Analysis

Substrate Profile:

  • Common Name: 4-Hydroxy-2-methoxyaniline[1]

  • IUPAC Name: 4-Amino-3-methoxyphenol[1]

  • CAS: 13429-07-7 (HCl salt often cited)[1]

  • Reactivity Challenge: This scaffold presents a classic "ambident nucleophile" challenge. It contains two distinct nucleophilic sites:

    • The Amine (Soft Nucleophile): Highly reactive towards alkyl halides (SN2) and carbonyls (Imine formation).[1] In neutral media, the amine is kinetically superior to the phenol.

    • The Phenol (Hard Nucleophile): Weakly nucleophilic in its neutral form but becomes a powerful nucleophile upon deprotonation (Phenolate).[1]

The Selectivity Problem: Attempting direct benzylation with Benzyl Bromide (BnBr) and a base often results in an uncontrollable mixture of N-benzyl, O-benzyl, and N,O-dibenzyl products, along with quaternary ammonium salts.

The Solution: To achieve high yield and purity, one must decouple the reactivities using orthogonal protocols.

  • Target A (O-Benzylation): Requires temporary masking of the amine (Schiff base protection).[1]

  • Target B (N-Benzylation): Best achieved via Reductive Amination (kinetically favors N over O).[1]

Decision Matrix & Workflow Visualization

The following diagram outlines the decision logic required to select the correct protocol based on your target molecule.

BenzylationStrategy Start Substrate: 4-Hydroxy-2-methoxyaniline Goal Select Target Structure Start->Goal Target_O Target: 4-(Benzyloxy)-2-methoxyaniline (Phenol Protected) Goal->Target_O Protect Phenol Target_N Target: N-Benzyl-4-hydroxy-2-methoxyaniline (Secondary Amine) Goal->Target_N Functionalize Amine Target_NO Target: N,O-Dibenzyl Derivative (Fully Alkylated) Goal->Target_NO Maximize Lipophilicity Method_A Protocol A: Schiff Base Protection Strategy Target_O->Method_A Best Selectivity Method_B Protocol B: Reductive Amination Target_N->Method_B Avoids O-Alkylation Method_C Protocol C: Exhaustive Alkylation (NaH/DMF) Target_NO->Method_C Force Conditions

Figure 1: Strategic decision tree for selecting the appropriate benzylation methodology.

Protocol A: Selective O-Benzylation (The Protection Strategy)

Objective: Synthesis of 4-(benzyloxy)-2-methoxyaniline. Mechanism: The amine is temporarily "masked" as a benzylidene imine.[1] This removes the nitrogen's nucleophilicity, allowing exclusive alkylation of the phenol. The mask is then removed via mild acid hydrolysis.[1]

Step-by-Step Procedure

Phase 1: Amine Masking (Imine Formation)

  • Dissolution: In a 250 mL round-bottom flask, dissolve 4-hydroxy-2-methoxyaniline (10.0 mmol) in Methanol (MeOH) (30 mL).

  • Condensation: Add Benzaldehyde (10.5 mmol, 1.05 equiv) dropwise.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours.

    • Checkpoint: The solution will turn yellow/orange as the Schiff base forms. TLC (30% EtOAc/Hex) should show the disappearance of the starting aniline.

  • Isolation: Concentrate in vacuo. The crude imine (N-benzylidene-4-hydroxy-2-methoxyaniline) is often stable enough for the next step without recrystallization.[1]

Phase 2: O-Alkylation

  • Solvent Switch: Re-dissolve the crude imine in DMF (20 mL) or Acetone (50 mL).

    • Note: DMF is faster; Acetone is easier to remove.[1]

  • Base Addition: Add Potassium Carbonate (K₂CO₃) (15.0 mmol, 1.5 equiv).

  • Alkylation: Add Benzyl Bromide (BnBr) (11.0 mmol, 1.1 equiv) dropwise.

  • Conditions:

    • If using DMF: Stir at 60°C for 4 hours.

    • If using Acetone: Reflux (56°C) overnight.

  • Work-up: Pour into ice water. The O-benzylated imine usually precipitates as a solid.[1] Filter and wash with water.[1]

Phase 3: Deprotection (Hydrolysis)

  • Hydrolysis: Suspend the solid from Phase 2 in Ethanol (20 mL). Add 2N HCl (10 mL).

  • Reaction: Stir at RT for 1 hour. The yellow color of the imine will fade.

  • Purification:

    • Wash the acidic solution with Diethyl Ether (2x 20 mL) to remove the liberated benzaldehyde and excess BnBr.

    • Basify the aqueous layer to pH ~9 with 2N NaOH or Sat.[1] NaHCO₃ .[1][2]

    • Extract the product (free base) into Ethyl Acetate (EtOAc) (3x 30 mL).

  • Drying: Dry over Na₂SO₄, filter, and concentrate.

Yield Expectation: 70–85% overall.

Protocol B: Selective N-Benzylation (Reductive Amination)[1]

Objective: Synthesis of N-benzyl-4-hydroxy-2-methoxyaniline. Mechanism: Direct alkylation of the amine with BnBr is prone to over-alkylation (forming tertiary amines).[1] Reductive amination forms the imine (equilibrium) which is then irreversibly reduced to the mono-benzylated amine.[1]

Step-by-Step Procedure
  • Setup: In a dry flask, dissolve 4-hydroxy-2-methoxyaniline (10 mmol) in Methanol (40 mL).

  • Imine Formation: Add Benzaldehyde (10 mmol, 1.0 equiv). Stir for 2 hours at RT.

    • Note: Do not add the reducing agent yet.[1] Allow the equilibrium to favor the imine first.

  • Reduction: Cool the mixture to 0°C. Add Sodium Borohydride (NaBH₄) (15 mmol, 1.5 equiv) portion-wise over 15 minutes.

    • Safety: Gas evolution (H₂) will occur.[1] Ensure venting.

  • Completion: Allow to warm to RT and stir for 1 hour.

  • Quench: Carefully add Water (10 mL) or Sat. NH₄Cl to quench excess hydride.[1]

  • Work-up: Remove MeOH in vacuo. Extract the aqueous residue with EtOAc .[1]

  • Purification: The phenol remains free.[1] If purification is needed, flash chromatography (Hexanes/EtOAc) is effective.[1]

Yield Expectation: 80–90%.

Protocol C: N,O-Dibenzylation (Exhaustive Alkylation)

Objective: Synthesis of N,N-dibenzyl-4-(benzyloxy)-2-methoxyaniline (or N-benzyl-4-(benzyloxy)- depending on stoichiometry). Note: Achieving exactly one N-benzyl and one O-benzyl (N,O-dibenzyl) without getting N,N,O-tribenzyl is difficult via direct alkylation.[1] The protocol below aims for exhaustive alkylation or requires strict stoichiometric control.

Procedure:

  • Dissolve substrate in DMF .[1]

  • Add NaH (2.5 equiv) at 0°C. (Strong base deprotonates both -OH and -NH).[1]

  • Add Benzyl Bromide (2.2 equiv).[1]

  • Heat to 60°C.

  • Warning: This often produces mixtures of mono-N, di-N, and O-alkylated products.[1] Protocol A followed by Protocol B is a cleaner route to specific N,O-substitution patterns.

Analytical Validation & Data Summary

Table 1: Comparison of Benzylation Pathways

ParameterProtocol A (O-Selective)Protocol B (N-Selective)Direct Alkylation (BnBr/Base)
Primary Reagents PhCHO (Protect), BnBr, HClPhCHO, NaBH₄BnBr, K₂CO₃/NaH
Key Intermediate Benzylidene Imine (Schiff Base)Imine (Transient)N/A
Chemoselectivity High (>95% O-alkyl) High (>90% Mono-N-alkyl) Low (Mixture of N, O, N,O)
Main Byproduct Benzaldehyde (Recovered)Benzyl alcoholDi-benzylated species
Typical Yield 75%85%40-60% (variable)

Visualizing the Chemical Pathway (Protocol A):

ProtocolA_Pathway Substrate 4-Amino-3-methoxyphenol (Amine + Phenol free) Imine Intermediate 1: N-Benzylidene derivative (Amine Protected) Substrate->Imine PhCHO, MeOH (Schiff Base Formation) O_Benzyl Intermediate 2: O-Benzyl-N-benzylidene (Phenol Protected) Imine->O_Benzyl BnBr, K2CO3 DMF, 60°C Product Final Product: 4-(Benzyloxy)-2-methoxyaniline O_Benzyl->Product 2N HCl, then NaOH (Hydrolysis)

Figure 2: Reaction pathway for the selective O-benzylation via Schiff base protection.

References

  • Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. Arkivoc, 2010(9), 293-299.[1][2]

    • Key citation for the Schiff base protection str
  • BenchChem Application Note. (2025). Synthesis of N-Benzyl-4-methoxyaniline via Reductive Amination.[1]

    • Supports the reductive amination conditions for anisidine deriv
  • PubChem Compound Summary. (2025). 4-Amino-3-methoxyphenol (CID 13429-07-7).[1]

    • Verification of substrate nomencl
  • Salvatore, R. N., et al. (2002).[1] Synthesis of secondary amines. Tetrahedron, 58(26), 5367-5405.[1]

    • General authoritative review on N-alkyl

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Application Note: A Practical Guide to Amide Coupling with 4-(Benzyloxy)-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of the Amide Bond

The amide bond is arguably the most important functional group in modern medicinal chemistry and drug development.[1] Its remarkable stability and structural role as a cornerstone of peptides and proteins are frequently leveraged by chemists to construct complex, biologically active molecules. The formation of this bond, typically through the coupling of a carboxylic acid and an amine, is one of the most frequently performed reactions in the pharmaceutical industry.[1][2]

This guide provides a detailed technical overview and practical protocols for the amide coupling reaction, with a specific focus on using 4-(benzyloxy)-2-methoxyaniline. This particular amine is a valuable building block, incorporating a protected phenol and an electron-donating methoxy group. While the electron-donating groups enhance the aniline's nucleophilicity relative to its unsubstituted counterpart, the steric hindrance from the ortho-methoxy group and the overall lower reactivity compared to aliphatic amines necessitate carefully optimized coupling conditions. This document will explore the mechanistic rationale behind reagent selection and provide robust, field-proven protocols for successful synthesis.

A Mechanistic Approach to Coupling Strategy Selection

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process requiring high temperatures, rendering it unsuitable for complex molecules.[3] Therefore, modern amide synthesis relies on the "activation" of the carboxylic acid, converting the hydroxyl group into a better leaving group.[2][4] This is achieved using a "coupling reagent." The choice of this reagent is critical and dictates the reaction's efficiency. We will discuss two of the most reliable and widely used strategies.

Strategy A: Carbodiimide-Mediated Coupling (EDC/HOBt)

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are a cornerstone of amide synthesis.[3] The reaction proceeds via a key intermediate, the O-acylisourea.[5] While this intermediate can react directly with an amine, it is prone to an intramolecular rearrangement to form a stable N-acylurea byproduct, which halts the desired reaction.[5]

To enhance efficiency and suppress side reactions, an additive like 1-Hydroxybenzotriazole (HOBt) is almost always included.[6][7] HOBt acts as a nucleophilic catalyst, intercepting the O-acylisourea to form an HOBt-active ester.[8][9] This active ester is more stable than the O-acylisourea, less prone to side reactions, and efficiently acylates the amine.[9] For chiral carboxylic acids, the addition of HOBt is particularly crucial as it significantly minimizes racemization.[6][10]

EDC_HOBt_Mechanism RCOOH Carboxylic Acid (R-COOH) O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + EDC EDC EDC EDC->O_acylisourea Urea Urea Byproduct HOBt_ester HOBt Active Ester O_acylisourea->HOBt_ester + HOBt (Fast, Desired) O_acylisourea->Urea N_acylurea N-Acylurea (Side Product) O_acylisourea->N_acylurea Rearrangement (Slow, Undesired) HOBt HOBt HOBt->HOBt_ester Amide Amide (R-CONH-R') HOBt_ester->Amide + Amine Amine Amine (R'-NH2) Amine->Amide

Caption: EDC/HOBt coupling mechanism.

Strategy B: Uronium/Aminium Salt-Mediated Coupling (HATU)

For more challenging couplings, such as those involving sterically hindered or electron-deficient amines, uronium salt reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often the reagents of choice.[11][12] HATU is derived from HOAt (1-hydroxy-7-azabenzotriazole), which is more reactive than HOBt.[6]

The mechanism involves the reaction of the carboxylate with HATU to form a highly reactive OAt-active ester.[13] This activation step is very rapid and efficient. The subsequent aminolysis proceeds quickly to yield the desired amide.[12] HATU-mediated couplings are known for their high yields, fast reaction times, and low rates of epimerization, making them a gold standard in peptide synthesis and complex molecule assembly.[6][14]

HATU_Mechanism RCOOH Carboxylic Acid (R-COOH) Carboxylate Carboxylate (R-COO-) RCOOH->Carboxylate + Base Base Base (e.g., DIPEA) Base->Carboxylate OAt_ester OAt Active Ester Carboxylate->OAt_ester + HATU HATU HATU HATU->OAt_ester Byproducts Byproducts HATU->Byproducts Amide Amide (R-CONH-R') OAt_ester->Amide + Amine Amine Amine (R'-NH2) Amine->Amide

Caption: HATU coupling mechanism.

Detailed Experimental Protocols

The following protocols are generalized for a 0.5 mmol scale reaction. Reagent quantities should be adjusted accordingly for different scales. Always perform reactions in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Protocol I: EDC/HOBt Mediated Amide Coupling

This protocol is a reliable starting point for many acid-aniline couplings and uses cost-effective reagents.

Reagents and Equipment

Item Purpose
Carboxylic Acid Substrate
4-(Benzyloxy)-2-methoxyaniline Substrate
EDC·HCl Coupling Reagent
HOBt (anhydrous) Additive
N,N-Diisopropylethylamine (DIPEA) Non-nucleophilic base
N,N-Dimethylformamide (DMF) Solvent
Dichloromethane (DCM) Co-solvent / Workup
Ethyl Acetate (EtOAc) Extraction Solvent
1M HCl (aq) or 1M Citric Acid (aq) Aqueous Wash
Saturated NaHCO₃ (aq) Aqueous Wash
Saturated NaCl (Brine) Aqueous Wash
Anhydrous MgSO₄ or Na₂SO₄ Drying Agent
Round-bottom flask, magnetic stirrer Reaction Vessel
TLC plates, LC-MS Reaction Monitoring
Separatory funnel, Rotary evaporator Workup/Purification

| Silica gel for chromatography | Purification |

Step-by-Step Procedure

  • Reagent Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (0.5 mmol, 1.0 equiv), 4-(benzyloxy)-2-methoxyaniline (0.55 mmol, 1.1 equiv), and HOBt (0.6 mmol, 1.2 equiv).

  • Dissolution: Add anhydrous DMF (approx. 0.2 M concentration, ~2.5 mL) and stir until all solids dissolve. If the carboxylic acid or amine is an HCl salt, add DIPEA (1.5 mmol, 3.0 equiv) to neutralize the salt and act as the reaction base. If both are free bases, add DIPEA (1.0 mmol, 2.0 equiv).

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

  • Activation: Add EDC·HCl (0.65 mmol, 1.3 equiv) to the cold, stirring solution in one portion.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.[15]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS to confirm the consumption of the limiting starting material.[16]

  • Workup - Quenching and Extraction:

    • Pour the reaction mixture into a separatory funnel containing ethyl acetate (25 mL) and water (25 mL).

    • Wash the organic layer sequentially with 1M citric acid (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and finally with brine (1 x 20 mL).[15][16] These washes remove the urea byproduct, excess base, and HOBt.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure amide product.[1]

Protocol II: HATU Mediated Amide Coupling

This protocol is recommended for more challenging substrates or when faster reaction times are desired.

Reagents and Equipment Same as Protocol I, but replace EDC·HCl and HOBt with HATU.

Step-by-Step Procedure

  • Reagent Preparation: To a clean, dry round-bottom flask, add the carboxylic acid (0.5 mmol, 1.0 equiv) and dissolve it in anhydrous DMF (approx. 0.2 M, ~2.5 mL).

  • Base Addition: Add DIPEA (1.0 mmol, 2.0 equiv) to the solution and stir for 1-2 minutes.

  • Pre-activation: Add HATU (0.55 mmol, 1.1 equiv) to the mixture. Stir at room temperature for 5-10 minutes. A color change may be observed.

  • Amine Addition: Add a solution of 4-(benzyloxy)-2-methoxyaniline (0.52 mmol, 1.05 equiv) in a minimal amount of DMF (~0.5 mL) to the activated mixture.

  • Reaction: Stir the reaction at room temperature for 1-4 hours.[17]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. HATU couplings are often complete within a few hours.

  • Workup and Purification: Follow the same workup (Step 7) and purification (Steps 8-9) procedure as described in Protocol I. The aqueous washes are effective at removing the tetramethylurea and HOAt byproducts.

General Workflow and Data Summary

The overall process for amide coupling is a systematic workflow from setup to final product characterization.

Workflow_Diagram A 1. Reagent Preparation (Acid, Amine, Solvent, Base) B 2. Pre-activation / Activation (Add Coupling Reagent at 0°C or RT) A->B C 3. Reaction (Stir at RT, 1-24h) B->C D 4. Monitoring (TLC / LC-MS) C->D D->C Incomplete E 5. Aqueous Workup (Dilute, Wash, Extract) D->E Complete F 6. Isolation (Dry, Concentrate) E->F G 7. Purification (Flash Chromatography) F->G H 8. Characterization (NMR, MS, etc.) G->H

Caption: General experimental workflow for amide coupling.

Typical Reagent Stoichiometry

ReagentEquivalents (vs. Acid)Rationale
Carboxylic Acid1.0Limiting reagent
4-(Benzyloxy)-2-methoxyaniline1.05 - 1.2A slight excess ensures full consumption of the more valuable acid.
EDC·HCl / HATU1.1 - 1.3Excess coupling agent drives the reaction to completion.
HOBt1.0 - 1.2Stoichiometric amount needed to form the active ester.
DIPEA / Base2.0 - 3.0Neutralizes acid byproducts and maintains a basic environment for the amine.

Safety Precautions and Troubleshooting

  • Safety : Carbodiimides like EDC are potent contact allergens. Always handle with gloves. HATU is generally stable but, like all azabenzotriazole derivatives, should be handled with care and not subjected to shock or high heat. Solvents like DMF and DCM have specific health risks; always consult the Safety Data Sheet (SDS) before use.[18]

  • Troubleshooting :

    • Low Yield / No Reaction : Ensure all reagents are anhydrous, especially the solvent and HOBt. The amine may be less reactive than anticipated; switch to the more powerful HATU protocol or consider gentle heating (40-50 °C).

    • Multiple Byproducts : This may indicate side reactions. The use of HOBt or HOAt is critical to prevent this. Ensure the temperature is controlled during the activation step.

    • Difficulty Removing Byproducts : The urea from EDC (EDU) is water-soluble and should be removed by acidic washes. If dicyclohexylcarbodiimide (DCC) is used, its urea byproduct (DCU) is poorly soluble and must be removed by filtration.[9]

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Prakash, G. K. S., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 62(5), 152769. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

  • Pye, D. R., et al. (2017). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 15(3), 519-524. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Wikipedia. (2023). Carbodiimide. Retrieved from [Link]

  • Organic Syntheses. (2014). A Safe and Scalable Procedure for Oxyma-Based Amide Couplings. Org. Synth. 2014, 91, 80. [Link]

  • Goode, D. (n.d.). Amide Workup. Biofilm Inhibitor Synthesis.
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubChem. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Dennler, P., et al. (2014). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry, 79(10), 4364-4370. [Link]

  • Agudo-Álvarez, S., et al. (2023). The amide group and its preparation methods by acid-amine coupling reactions: an overview. Monatshefte für Chemie - Chemical Monthly, 154(7), 689-711. [Link]

  • Reddy, G. V., et al. (2014). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Organic & Biomolecular Chemistry, 12(42), 8509-8513. [Link]

  • Google Patents. (2011). CN102001955A - Method for synthesizing 4-benzyloxy aniline hydrochloride.
  • Wikipedia. (2023). HATU. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2024, January 29). Carbodiimide Coupling: The Better Alternative for Amide Synthesis [Video]. YouTube. [Link]

  • de Souza, M. V. N., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules, 27(8), 2505. [Link]

  • American Chemical Society. (2014). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. Retrieved from [Link]

  • ResearchGate. (2014). Solvent-free synthesis of N-benzylidene-4-methoxyaniline. [Link]

  • The Organic Chemistry Tutor. (n.d.). Carbodiimide-Mediated Coupling. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Benzyloxyaniline. PubChem. Retrieved from [Link]

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Application Note: A Systematic Approach to Selecting Recrystallization Solvents for the Purification of 4-(benzyloxy)-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed guide for researchers, scientists, and drug development professionals on the selection of an appropriate solvent system for the purification of 4-(benzyloxy)-2-methoxyaniline via recrystallization. By analyzing the structural components of the target molecule and leveraging data from analogous compounds, this note outlines a systematic and experimentally-driven workflow for identifying optimal single-solvent and mixed-solvent systems. The causality behind experimental choices is explained to provide a deeper understanding of the purification process, ensuring both scientific integrity and practical applicability.

Introduction: The Rationale for Recrystallization

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1][2][3] The underlying principle is based on the differential solubility of a compound in a given solvent at different temperatures.[2] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but completely at an elevated temperature.[2] Impurities, on the other hand, should either be highly soluble in the solvent at all temperatures or completely insoluble. This differential solubility allows for the separation of the desired compound from impurities upon cooling, leading to the formation of a crystalline solid with significantly higher purity.

4-(benzyloxy)-2-methoxyaniline is a substituted aniline containing both a benzyl ether and a methoxy group. These functional groups contribute to the molecule's overall polarity and will dictate its solubility in various organic solvents. The primary amino group of the aniline moiety can participate in hydrogen bonding, while the aromatic rings and the ether linkage introduce a degree of nonpolar character. This amphiphilic nature suggests that a range of solvents with varying polarities should be screened to identify the most suitable system for recrystallization.

Predicted Physicochemical Properties of 4-(benzyloxy)-2-methoxyaniline

  • 4-Methoxyaniline (p-Anisidine): This compound shares the methoxy-substituted aniline core. It is a solid with a melting point of 57.2 °C and is sparingly soluble in water but soluble in ethanol, diethyl ether, acetone, and benzene.[4][5] This suggests that moderately polar to nonpolar organic solvents are good starting points.

  • Benzyl Ethers: Benzyl ethers are generally stable compounds and their solubility is influenced by the rest of the molecular structure.[6][7] The benzyl group adds significant nonpolar character.

  • Substituted Anilines: The polarity of substituted anilines can vary widely depending on the nature and position of the substituents.[8] Recrystallization of anilines can sometimes be challenging due to their tendency to form oils.[9]

Based on this analysis, 4-(benzyloxy)-2-methoxyaniline is expected to be a solid at room temperature with moderate polarity. It is likely to be poorly soluble in highly nonpolar solvents like hexanes and highly polar solvents like water, while exhibiting good solubility in solvents of intermediate polarity such as alcohols, esters, and chlorinated solvents, particularly at elevated temperatures.

Systematic Solvent Selection Workflow

A systematic approach is crucial for efficiently identifying the optimal recrystallization solvent. The following workflow, illustrated in the diagram below, outlines the decision-making process.

Solvent_Selection_Workflow cluster_0 PART 1: Single Solvent Screening cluster_1 PART 2: Mixed Solvent System A Select a range of solvents (polar, nonpolar, intermediate) B Test solubility of a small amount of crude product in each solvent at room temperature. A->B C Heat the mixtures to the boiling point of the solvent. B->C I Soluble at room temperature. B->I If soluble D Observe solubility at elevated temperature. C->D E Cool the soluble samples to room temperature and then in an ice bath. D->E If soluble H Insoluble in hot solvent. D->H If insoluble F Observe for crystal formation. E->F G Ideal Solvent Found: Good crystal formation upon cooling. F->G Success J No crystals form upon cooling. F->J Failure K Select a pair of miscible solvents: one in which the compound is soluble and one in which it is insoluble. J->K L Dissolve the crude product in the minimum amount of the hot 'good' solvent. K->L M Add the 'poor' solvent dropwise until the solution becomes cloudy (turbid). L->M N Heat the mixture until the solution becomes clear again. M->N O Cool the solution slowly to allow for crystal formation. N->O P Optimal Mixed Solvent System Identified. O->P

Figure 1. A flowchart illustrating the systematic workflow for selecting a suitable recrystallization solvent.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol for Single-Solvent Screening
  • Solvent Selection: Choose a range of solvents with varying polarities. A suggested starting panel is presented in Table 1.

  • Initial Solubility Test: In separate small test tubes, add approximately 10-20 mg of crude 4-(benzyloxy)-2-methoxyaniline.

  • Room Temperature Solubility: To each test tube, add the selected solvent dropwise (starting with ~0.5 mL) and agitate to assess solubility at room temperature. An ideal solvent will show poor solubility.

  • Elevated Temperature Solubility: If the compound is not soluble at room temperature, gently heat the test tube in a water or sand bath to the boiling point of the solvent. Continue to add small portions of the solvent until the solid dissolves completely. Record the approximate volume of solvent required.

  • Cooling and Crystallization: Allow the test tubes where the compound fully dissolved at a higher temperature to cool slowly to room temperature. If no crystals form, gently scratch the inside of the test tube with a glass rod or place it in an ice-water bath.

  • Observation: Observe the formation of crystals. The ideal solvent will yield a good crop of well-formed crystals upon cooling.

Protocol for Mixed-Solvent Recrystallization
  • Solvent Pair Selection: Choose a pair of miscible solvents. One solvent should readily dissolve the compound at an elevated temperature (the "good" solvent), while the other should not dissolve the compound at any temperature (the "poor" solvent).

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 4-(benzyloxy)-2-methoxyaniline in a minimal amount of the hot "good" solvent.

  • Inducing Precipitation: While keeping the solution hot, add the "poor" solvent dropwise with swirling until a persistent cloudiness (turbidity) is observed. This indicates that the solution is saturated.

  • Redissolution: Add a few drops of the hot "good" solvent until the cloudiness just disappears, resulting in a clear, saturated solution.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, cool it further in an ice-water bath to maximize crystal yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold "poor" solvent, and dry them thoroughly.

Data Presentation: Potential Recrystallization Solvents

The following table summarizes the properties of potential solvents for the recrystallization of 4-(benzyloxy)-2-methoxyaniline, categorized by their polarity.

SolventBoiling Point (°C)PolarityPotential Utility
Nonpolar
Hexanes~69LowLikely a poor solvent; may be useful as the "poor" solvent in a mixed system.
Toluene111LowMay dissolve the compound when hot; worth screening.[7]
Intermediate Polarity
Diethyl Ether34.6Low-MediumMay be too good of a solvent at room temperature, but worth testing.[5]
Ethyl Acetate77.1MediumA good candidate for a single-solvent system.
Dichloromethane39.6MediumOften a good solvent, but its low boiling point can be a disadvantage.
Isopropanol82.6Medium-HighA strong candidate for a single-solvent system.
Polar
Ethanol78.4HighA strong candidate for a single-solvent system.[5]
Methanol64.7HighMay be too good of a solvent, but useful in mixed systems.[10]
Water100Very HighLikely a poor solvent; useful as an anti-solvent in a mixed system with a polar organic solvent.

Conclusion and Best Practices

The selection of an appropriate recrystallization solvent is a critical step in obtaining high-purity 4-(benzyloxy)-2-methoxyaniline. A systematic screening of single solvents, followed by an investigation of mixed-solvent systems if necessary, is the most effective approach. Based on the analysis of structurally related compounds, solvents of intermediate polarity such as ethanol, isopropanol, and ethyl acetate are promising candidates for single-solvent recrystallization. For mixed-solvent systems, combinations like ethanol/water or toluene/hexanes could prove effective.

For optimal results, it is recommended to use a minimal amount of hot solvent to ensure the solution is saturated, and to allow for slow cooling to promote the formation of large, pure crystals. The purity of the final product should be assessed by techniques such as melting point determination and spectroscopic analysis (e.g., NMR).[1]

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 22860, 4-Benzyloxyaniline" PubChem, [Link].

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 519413, N-Benzyl-4-methoxyaniline" PubChem, [Link].

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7143, Benzenamine, 4-chloro-2-methoxy-" PubChem, [Link].

  • Organic Chemistry Portal. "Benzyl Ethers" Organic Chemistry Portal, [Link].

  • Sidler, D. R., et al. "Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine" Beilstein Journal of Organic Chemistry, vol. 4, 2008, p. 43.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 138794, 4-Benzyloxyanisole" PubChem, [Link].

  • Google Patents.
  • Chem Help ASAP. "synthesis & cleavage of benzyl ethers" YouTube, 27 Dec. 2019, [Link].

  • Cram. "Recrystallization Of Acetanilide From Aniline - 1285 Words" Cram, [Link].

  • National Center for Biotechnology Information. "A Structured Approach To Cope with Impurities during Industrial Crystallization Development" PubMed Central, [Link].

  • University of Rochester, Department of Chemistry. "Reagents & Solvents: Solvents for Recrystallization" University of Rochester, [Link].

  • Wikipedia. "p-Anisidine" Wikipedia, [Link].

  • University of California, Irvine. "Experiment 9 — Recrystallization" UCI, [Link].

  • Google Patents.
  • University of California, Davis. "Recrystallization and Crystallization" UC Davis, [Link].

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 66793, 4-Methoxy-2-nitroaniline" PubChem, [Link].

  • ResearchGate. "Which solvents should I use to recrystalize P-anisidine and DNP individually?" ResearchGate, [Link].

Sources

Application Notes & Protocols: Synthesis of EGFR Inhibitor Analogs Using 4-(Benzyloxy)-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis, purification, and evaluation of novel Epidermal Growth Factor Receptor (EGFR) inhibitor analogs based on the privileged 4-anilinoquinazoline scaffold. We detail a robust synthetic strategy commencing from the versatile building block, 4-(benzyloxy)-2-methoxyaniline. This approach leverages established synthetic transformations, including the Niementowski quinazoline synthesis, to construct a core structure analogous to first-generation EGFR inhibitors like Gefitinib and Erlotinib. The protocols herein are designed for researchers, scientists, and drug development professionals, offering not only step-by-step instructions but also the underlying chemical rationale and critical process parameters. Furthermore, we outline a standard in vitro kinase assay protocol for assessing the biological activity of the synthesized analogs, providing a complete workflow from chemical synthesis to preliminary biological characterization.

Introduction: Targeting EGFR in Oncology

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein, a member of the ErbB family of receptor tyrosine kinases, that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Upon binding to its cognate ligands, such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and subsequent autophosphorylation of key tyrosine residues in its intracellular domain.[1][3] This phosphorylation event triggers a cascade of downstream signaling pathways, primarily the RAS-RAF-MAPK and PI3K-AKT pathways, which are crucial for normal cellular function.[3]

In numerous malignancies, including non-small cell lung cancer (NSCLC), glioblastoma, and epithelial tumors of the head and neck, dysregulation of EGFR signaling through overexpression or activating mutations leads to uncontrolled cell growth and tumor progression.[2][4] Consequently, EGFR has emerged as a critical therapeutic target in oncology.[5] Small-molecule Tyrosine Kinase Inhibitors (TKIs) that compete with ATP for the kinase domain's binding pocket have proven to be an effective strategy for inhibiting EGFR signaling.[1][4]

The 4-anilinoquinazoline core is a well-established "privileged scaffold" in the design of EGFR inhibitors, forming the structural basis for several FDA-approved drugs.[6][7] The quinazoline ring system mimics the adenine portion of ATP, while the 4-anilino side chain projects into a hydrophobic pocket, providing crucial binding interactions.[8] Substitutions at the 6- and 7-positions of the quinazoline ring, typically with small alkoxy groups, are known to enhance potency and are compatible with good activity.[5][6]

This guide utilizes 4-(benzyloxy)-2-methoxyaniline as a strategic starting material. The methoxy and benzyloxy groups are precursors to the 7-methoxy and 6-hydroxy substituents on the quinazoline core, respectively. The benzyl protecting group on the phenol allows for late-stage deprotection and further functionalization, enabling the creation of a diverse library of analogs for structure-activity relationship (SAR) studies.

Strategic Overview of the Synthesis

The synthetic strategy is a multi-step process designed for flexibility and reliability. It begins with the construction of the central quinazolinone core, followed by its activation and subsequent coupling with various aniline derivatives to generate the target 4-anilinoquinazoline analogs.

G A 4-(Benzyloxy)-2- methoxyaniline (Starting Material) B Step 1: Niementowski Reaction (Cyclization) A->B C 7-Methoxy-6-(benzyloxy) quinazolin-4(3H)-one (Core Scaffold) B->C D Step 2: Chlorination (Activation) C->D E 4-Chloro-7-methoxy-6- (benzyloxy)quinazoline (Key Intermediate) D->E F Step 3: Nucleophilic Aromatic Substitution (SNAr) (Coupling) E->F G Protected EGFR Inhibitor Analogs F->G H Step 4: Deprotection (Optional) (Final Step) G->H I Final EGFR Inhibitor Analogs H->I J Substituted Anilines J->F G cluster_0 Kinase Reaction cluster_1 Detection A EGFR Enzyme + Substrate + ATP C Phosphorylated Substrate + ADP A->C Incubate (e.g., 30°C, 45 min) B Test Compound (Analog) B->C Inhibition D ADP-Glo™ Reagent (Depletes remaining ATP) C->D E Kinase Detection Reagent (Converts ADP to ATP, then ATP to Light) D->E F Luminescent Signal E->F

Sources

Troubleshooting & Optimization

Technical Support Guide: Purification of 4-(Benzyloxy)-2-methoxyaniline

[1]

Document Control:

  • Subject: Removal of Aniline Impurities from 4-(Benzyloxy)-2-methoxyaniline

  • Applicability: Organic Synthesis, Medicinal Chemistry (EGFR/Kinase Inhibitor Intermediates)

  • Version: 1.0

Executive Summary & Chemical Context

4-(Benzyloxy)-2-methoxyaniline (CAS: 1021408-39-2 or related isomers) is a critical intermediate, often used in the synthesis of tyrosine kinase inhibitors (e.g., Gefitinib, Erlotinib analogs).[1] High purity (>98%) is required because aniline impurities can act as chain terminators or catalyst poisons in subsequent coupling reactions (e.g., quinazoline ring formation).[1]

The Challenge: The "aniline impurities" encountered are typically of two classes:

  • Residual Aniline / Low MW Anilines: Unreacted starting materials or simple byproducts (e.g., p-anisidine).[1]

  • Debenzylated Side-Products: 4-Amino-3-methoxyphenol (formed if the benzyl group is cleaved during reduction).[1]

Because both the target and the impurities are basic amines, standard acid-base extractions often fail to separate them selectively. This guide prioritizes Hydrohalic Salt Formation and Recrystallization as the most robust purification strategies.[1]

Diagnostic: Identify Your Impurity

Before selecting a protocol, confirm the nature of your impurity via TLC or LC-MS.[1]

Impurity TypePhysical StatepKa (Conj.[1] Acid)Solubility BehaviorRecommended Protocol
Aniline (Reagent) Liquid / Volatile~4.6High water solubility (as salt)Protocol A (Wash)
p-Anisidine Solid (MP ~57°C)~5.3Moderate solubilityProtocol B (Salt)
Debenzylated Phenol Solid (Amphoteric)~5.5 (Amine) / ~10 (Phenol)Soluble in dilute NaOHProtocol C (Caustic Wash)

Technical Protocols

Protocol A: The "Salt & Crash" Method (High Purity)

Best for removing structurally similar aniline byproducts (e.g., p-anisidine, o-anisidine).

Principle: The large hydrophobic benzyl group of your target molecule makes its Hydrochloride (HCl) salt significantly less soluble in polar aprotic solvents compared to the HCl salts of smaller aniline impurities. We exploit this solubility differential.

Step-by-Step:

  • Dissolution: Dissolve the crude free base (dark oil or solid) in a minimal amount of Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1]

    • Ratio: ~5-10 mL solvent per gram of crude.[1]

  • Salt Formation: Cool the solution to 0–5°C in an ice bath. Slowly add 4M HCl in Dioxane or Conc. HCl (37%) dropwise with vigorous stirring.

    • Stoichiometry: Add 1.1 equivalents of HCl relative to the target amine.[1]

    • Observation: A thick precipitate should form immediately.[1]

  • Digestion: Allow the slurry to stir at room temperature for 30–60 minutes. This "ages" the precipitate, allowing trapped impurities to diffuse back into the mother liquor.

  • Filtration: Filter the solid under vacuum.

    • Crucial Step: Wash the filter cake with cold EtOAc followed by Hexanes . The dark color (oxidation products) and soluble aniline salts usually remain in the filtrate.[1]

  • Recovery (Free Basing):

    • Suspend the white/off-white solid in water.[1]

    • Adjust pH to >10 using 2M NaOH or saturated NaHCO₃.[1]

    • Extract with EtOAc, dry over Na₂SO₄, and concentrate.[1]

Protocol B: Recrystallization (Free Base)

Best for removing non-amine impurities or if the salt method is not feasible.

Solvent System Table:

Solvent SystemRatio (v/v)ProcedureNotes
Ethanol / Water 9:1 to 5:1Dissolve in hot EtOH; add H₂O until turbid; cool slowly.[1]Excellent for removing inorganic salts and very polar tars.[1]
EtOAc / Hexanes 1:3Dissolve in min. hot EtOAc; add Hexanes; cool to -20°C.Standard method. Good for removing "oiling out" impurities.[1]
Toluene PureDissolve hot; cool to RT.[1]Good for removing simple aniline (stays in toluene).[1]

Warning: Avoid Acetone if the amine is primary, as it can form imines (Schiff bases) over time.

Protocol C: Scavenging / Chromatography (Polishing)

Use this only if Tier 1/2 fail to reach >99% purity.

  • Chromatography:

    • Stationary Phase: Silica Gel (neutralized).[1]

    • Mobile Phase: Hexanes : Ethyl Acetate (3:1) + 1% Triethylamine (TEA) .[1]

    • Why TEA? It prevents the amine from streaking on the silica by neutralizing acidic sites.[1]

  • Scavenging Resins:

    • If the impurity is the debenzylated phenol, use a carbonate-functionalized resin or wash the organic layer with 1M NaOH . The phenol will deprotonate and move to the aqueous layer; the target amine (protected) will remain in the organic layer.

Troubleshooting & FAQs

Q1: My product is "oiling out" instead of crystallizing. What do I do?

  • Cause: The solution is too concentrated or contains too many non-polar impurities.[1]

  • Fix: Re-heat the mixture to dissolve the oil. Add a "seed crystal" of pure product if available. Alternatively, scratch the glass side of the flask with a glass rod to induce nucleation. If using EtOAc/Hexane, add a small amount of DCM to increase solubility slightly, then cool very slowly.

Q2: The product has a persistent pink/red color.

  • Cause: Anilines are prone to air oxidation, forming quinone-like colored impurities even at ppm levels.[1]

  • Fix:

    • Perform recrystallization in the presence of a small amount of Activated Charcoal .[1][2] Heat, filter hot through Celite, then crystallize.[1]

    • Store the purified amine under Nitrogen/Argon in the dark.[1]

Q3: Can I use steam distillation?

  • Answer: No. While simple aniline is steam volatile, 4-(benzyloxy)-2-methoxyaniline has a high molecular weight (~229 g/mol ) and low vapor pressure.[1] Steam distillation will not effectively carry it over and may cause hydrolysis of the benzyl ether.[1]

Decision Matrix (Workflow)

PurificationWorkflowStartCrude 4-(benzyloxy)-2-methoxyanilineCheckImpurityIdentify Major Impurity(TLC/LCMS)Start->CheckImpurityAnilineSimple Aniline / p-AnisidineCheckImpurity->AnilinePhenolDebenzylated Phenol(4-amino-3-methoxyphenol)CheckImpurity->PhenolUnknownComplex Mixture / TarsCheckImpurity->UnknownSaltMethodProtocol A:HCl Salt Formation(EtOAc/HCl)Aniline->SaltMethodSolubility Diff.CausticWashProtocol C:1M NaOH Wash(Removes Phenols)Phenol->CausticWashAcidity Diff.RecrystProtocol B:Recrystallization(EtOH/H2O)Unknown->RecrystFinalPure Product(>98%)SaltMethod->FinalCausticWash->SaltMethodIf amine impurities persistRecryst->Final

Figure 1: Decision matrix for selecting the optimal purification route based on impurity profile.

References

  • Synthesis and Purification of Benzyloxy-anilines

    • Patent CN102001955A describes the synthesis of 4-benzyloxyaniline hydrochloride, utilizing the solubility difference of the HCl salt in ethanol/w
  • General Purification of Anisidines

    • PubChem CID 7732 (p-Anisidine) provides physical property data (solubility, pKa) essential for designing extraction protocols.[1]

    • [1]

  • Deprotection Side-Reactions

    • Srikrishna, A., et al.[1][3] "A new, convenient reductive procedure for the deprotection of 4-methoxybenzyl (MPM) ethers."[1][3] The Journal of Organic Chemistry (2003).[1][3] Highlights the stability and cleavage conditions of benzyl ethers, relevant for understanding debenzylated impurities.

    • [ACS Publications: J. Org.[1] Chem.]([Link]1]

Minimizing oxidation of 4-(benzyloxy)-2-methoxyaniline during storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(Benzyloxy)-2-methoxyaniline

Welcome to the technical support guide for 4-(benzyloxy)-2-methoxyaniline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the oxidative degradation of this valuable reagent. As a substituted aniline, this compound is susceptible to oxidation, which can compromise experimental outcomes. This guide provides in-depth, experience-driven advice to ensure the integrity of your material.

Part 1: The Fundamentals of Oxidation

Why is 4-(benzyloxy)-2-methoxyaniline prone to oxidation?

The susceptibility of 4-(benzyloxy)-2-methoxyaniline to oxidation is rooted in its chemical structure. The aniline core, an aromatic amine, is inherently reactive due to the lone pair of electrons on the nitrogen atom.[1] These electrons increase the electron density of the benzene ring, making the molecule susceptible to losing electrons—the fundamental definition of oxidation.[2][3]

Two specific features of this molecule further enhance this reactivity:

  • Electron-Donating Groups (EDGs): The methoxy (-OCH₃) and benzyloxy (-OCH₂Ph) groups are powerful electron-donating groups. They push electron density into the aromatic ring through resonance, making the amine group even more electron-rich and thus, easier to oxidize compared to unsubstituted aniline.[2]

  • Mechanism of Degradation: Oxidation often proceeds via a one-electron transfer process, forming a radical cation.[4][5][6] This highly reactive intermediate can then undergo further reactions, including dimerization and polymerization, to form complex, highly-conjugated structures. These resulting impurities are often intensely colored, which is why a primary sign of aniline oxidation is a change from a white or off-white solid to yellow, brown, or even dark purple.[2][7]

Part 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the storage and use of 4-(benzyloxy)-2-methoxyaniline.

Q1: My vial of 4-(benzyloxy)-2-methoxyaniline, which was originally an off-white powder, has turned brown/purple. What happened and can I still use it?

A: A color change to grey-brown or darker shades is a definitive sign of air oxidation.[7] This occurs when the compound is exposed to atmospheric oxygen.[8] The colored impurities are typically quinone-imine or polymeric species formed from the initial aniline molecule.

Can you still use it? It is strongly discouraged . The purity of the reagent is compromised, which can lead to:

  • Lower reaction yields: The actual concentration of the desired starting material is reduced.

  • Formation of side products: The impurities themselves can react, leading to a complex and difficult-to-purify reaction mixture.

  • Inconsistent results: The level of oxidation can vary, making experiments difficult to reproduce.

Solution: For best results, use a fresh, unopened vial or a properly stored sample that has not changed color. Discard the discolored material according to your institution's safety protocols.[9][10]

Q2: I'm seeing unexpected peaks in my HPLC/NMR analysis of a reaction product. Could my aged 4-(benzyloxy)-2-methoxyaniline be the cause?

A: Absolutely. Oxidative degradation will introduce multiple new compounds into your starting material. These impurities will carry through the reaction and may appear in your final analysis by techniques like HPLC, GC, or NMR.[11][12]

Troubleshooting Steps:

  • Analyze the Starting Material: Run an HPLC or TLC analysis on a small sample of the suspect 4-(benzyloxy)-2-methoxyaniline. Compare this to a reference sample from a new bottle if available. The presence of multiple peaks or spots in the old sample confirms degradation.

  • Characterize Impurities (Optional): If necessary, techniques like LC-MS can help identify the mass of the impurity peaks, which often correspond to dimers or other oxidation products.

  • Repeat with Pure Reagent: Repeat your experiment using a fresh, unoxidized batch of the aniline to confirm that the unexpected peaks disappear.

Q3: My reaction is sensitive to trace impurities. How can I be certain my reagent is free from oxidation before I use it?

A: Visual inspection is the first step, but for highly sensitive applications, analytical confirmation is best.

  • Thin-Layer Chromatography (TLC): Dissolve a small amount in a suitable solvent (e.g., ethyl acetate). A pure sample should show a single, clean spot. Oxidized samples will often show a baseline streak or multiple colored spots.

  • High-Performance Liquid Chromatography (HPLC): This is a quantitative method to assess purity.[13] A pure sample will exhibit a single major peak corresponding to the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While minor impurities can be hard to detect, significant oxidation will result in a complex ¹H NMR spectrum with broadened peaks or the appearance of signals in the aromatic region that do not correspond to the starting material.

Part 3: Preventative Measures & Best Practices

Proactive care is the most effective strategy. The goal is to minimize exposure to oxygen, light, and moisture.

Recommended Storage Conditions
ParameterRecommendationRationale
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).[14][15]Prevents contact with atmospheric oxygen, the primary driver of oxidation.
Temperature Store in a refrigerator at 2-8°C.[16]Reduces the kinetic rate of the oxidation reaction.
Light Store in an amber or opaque vial.Protects the compound from light, which can catalyze oxidation.[8]
Container Use a well-sealed vial with a PTFE-lined cap (e.g., Sure/Seal™ bottles).[17][18][19]Ensures a tight seal against ambient air and moisture.[8]
Workflow for Handling and Aliquoting

To maintain the integrity of a bulk container, it is critical to aliquot the powder into smaller, single-use vials under an inert atmosphere.

Caption: Inert atmosphere aliquoting workflow.

Detailed Protocol: Aliquoting Under Inert Atmosphere

This protocol ensures minimal exposure to air and moisture.

  • Preparation: Thoroughly dry all glassware, including vials and spatulas, in an oven and cool them under a stream of dry nitrogen or argon.[2]

  • Inert Environment: Place the main container of 4-(benzyloxy)-2-methoxyaniline, your empty vials, caps, and weighing equipment inside a nitrogen-filled glovebox or use a Schlenk line setup.

  • Purge: If using a Schlenk line, connect the main container to the line and cycle between vacuum and inert gas backfill at least three times to remove residual air.

  • Transfer: Under a positive pressure of inert gas, quickly open the main container and dispense the desired amount of powder into the smaller vials.

  • Seal: Tightly cap each vial immediately after filling. For added protection, wrap the cap and neck of the vial with Parafilm®.

  • Storage: Label the aliquoted vials with the compound name and date, and store them under the recommended conditions (refrigerated, dark).

Part 4: Troubleshooting Decision Tree

Use this diagram to diagnose and address potential oxidation issues.

troubleshooting_tree start Start: Assess Reagent q1 Is there a visible color change (e.g., brown, purple)? start->q1 res_discard High probability of oxidation. Discard reagent and use a fresh stock. q1->res_discard Yes q2 Are you running a highly sensitive reaction? q1->q2 No res_proceed Proceed with caution. Monitor reaction closely. q2->res_proceed No analytical_test Perform analytical check: TLC or HPLC q2->analytical_test Yes q3 Are impurities detected? analytical_test->q3 q3->res_discard Yes res_use Reagent is likely pure. Proceed with experiment. q3->res_use No

Caption: Decision tree for troubleshooting oxidation.

References

  • Loba Chemie. (2018). 4-BENZYLOXY-ANILINE HYDROCHLORIDE MSDS. [Link]

  • Erickson, P. R., et al. (2015). Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution. The Journal of Physical Chemistry A. [Link]

  • Open Access Journals. (n.d.). The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. [Link]

  • Wikipedia. (n.d.). Dye. [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • Malaysian Journal of Analytical Sciences. (n.d.). DETERMINATION OF ANILINE DEGRADED FROM SUDAN I IN CLOTHS. [Link]

  • National Institutes of Health (NIH). (n.d.). Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration. [Link]

  • ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines | Request PDF. [Link]

  • ResearchGate. (2023). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. [Link]

  • ResearchGate. (2011). (PDF) Consequence of one-electron oxidation and one-electron reduction for aniline. [Link]

  • PubMed. (2023). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyaniline. [Link]

  • PubMed. (2015). Controlling factors in the rates of oxidation of anilines and phenols by triplet methylene blue in aqueous solution. [Link]

  • ResearchGate. (2012). (PDF) Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration. [Link]

  • University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • MDPI. (2024). Identification of Aniline-Degrading Bacteria Using Stable Isotope Probing Technology and Prediction of Functional Genes in Aerobic Microcosms. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: p-Anisidine. [Link]

  • Wikipedia. (n.d.). p-Anisidine. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Spectral Analysis of 4-(benzyloxy)-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as an unparalleled tool for mapping molecular architecture. This guide provides an in-depth analysis of the ¹H NMR spectrum of 4-(benzyloxy)-2-methoxyaniline, a substituted aniline derivative that presents an interesting case of spectral interpretation due to its multiple, electronically distinct substituents.

This document moves beyond a simple recitation of data. It is designed to walk the researcher through the causal relationships between molecular structure and spectral output. We will dissect the spectrum by comparing it to simpler, structurally related analogues, thereby building a logical and evidence-based framework for signal assignment. Furthermore, this guide includes a robust, field-tested protocol for sample preparation and data acquisition, ensuring that the principles discussed can be translated into reliable experimental practice.

Section 1: Deciphering the ¹H NMR Spectrum of 4-(benzyloxy)-2-methoxyaniline

The structure of 4-(benzyloxy)-2-methoxyaniline contains several distinct proton environments, each giving rise to a unique signal in the ¹H NMR spectrum. The key to accurate assignment lies in understanding the electronic influence of the amine (-NH₂), methoxy (-OCH₃), and benzyloxy (-OCH₂Ph) substituents on the aromatic rings.

The -NH₂ and -OCH₃ groups are strong electron-donating groups (EDGs) through resonance, which increases the electron density on the aromatic ring, particularly at the ortho and para positions. This increased electron density results in magnetic shielding, causing the corresponding protons to resonate at a lower chemical shift (further upfield). Conversely, the electronegativity of the oxygen and nitrogen atoms exerts a modest electron-withdrawing inductive effect. The benzyloxy group introduces a new set of aromatic signals from its own phenyl ring, which are less affected by the substituents on the aniline ring, and a characteristic benzylic methylene (-CH₂-) signal.

Based on these principles, a predicted ¹H NMR spectrum for 4-(benzyloxy)-2-methoxyaniline dissolved in deuterated chloroform (CDCl₃) is detailed below.

Table 1: Predicted ¹H NMR Spectral Data for 4-(benzyloxy)-2-methoxyaniline

Signal LabelChemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
Hc~6.75d1HJ = 8.5 HzAniline Ring, C6-H
Hb~6.40dd1HJ = 8.5, 2.5 HzAniline Ring, C5-H
Ha~6.35d1HJ = 2.5 HzAniline Ring, C3-H
H-Ar'~7.30-7.45m5H-Benzyl Ring Protons
H-CH₂~5.05s2H-Benzylic Methylene
H-OCH₃~3.85s3H-Methoxy Protons
H-NH₂~3.70br s2H-Amine Protons

Rationale for Prediction: The predictions are derived from the additive effects of substituents observed in analogous compounds. The powerful donating effects of the -OCH₃ and -NH₂ groups are expected to shift the aniline protons significantly upfield from the standard aromatic region of benzene (~7.3 ppm)[1]. The splitting pattern—a doublet of doublets and two doublets—is characteristic of a 1,2,4-trisubstituted aromatic ring.

Visualizing Proton Environments

To clarify the relationship between the molecular structure and the predicted signals, the following diagram illustrates the unique proton environments.

Figure 1. Molecular structure of 4-(benzyloxy)-2-methoxyaniline with key proton environments labeled (Ha, Hb, Hc).

Section 2: A Comparative Analysis Approach

The most effective method for validating spectral assignments is to compare the spectrum of the target molecule with those of simpler, related structures. This comparative approach isolates the effect of each substituent.

Table 2: Comparison of ¹H NMR Chemical Shifts (δ, ppm) in Related Aromatic Compounds

CompoundH-ortho to NH₂H-meta to NH₂H-para to NH₂Methoxy (-OCH₃)Other SignalsSource
Aniline ~6.66 (d)~7.14 (t)~6.74 (t)N/ANH₂: ~3.53 (br s)[2]
Anisole ~6.88 (d)~7.25 (t)~6.88 (t)~3.79 (s)N/A[3][4]
4-Methoxyaniline ~6.65 (d)~6.75 (d)N/A~3.77 (s)NH₂: ~3.40 (br s)[5][6]
N-benzyl-4-methoxyaniline ~6.65 (m)~6.82 (m)N/A~3.78 (s)CH₂: ~4.32 (s), Ar-H': 7.31-7.46 (m)[7]
4-(benzyloxy)-2-methoxyaniline (Predicted) Hc: ~6.75 (d)Hb: ~6.40 (dd)Ha: ~6.35 (d)~3.85 (s)CH₂: ~5.05 (s), Ar-H': 7.30-7.45 (m)-

This comparison clearly demonstrates key trends:

  • Aniline vs. Anisole: The -NH₂ group in aniline provides slightly more shielding to the ortho and para protons than the -OCH₃ group in anisole.[1][2]

  • 4-Methoxyaniline: The presence of both an -NH₂ and an -OCH₃ group in a para relationship results in a simplified AA'BB' system, with both sets of aromatic protons shifted significantly upfield due to their combined electron-donating effects.[5][6]

  • N-benzyl-4-methoxyaniline: Replacing an N-H with an N-benzyl group has a minor deshielding effect on the aromatic protons of the aniline ring compared to 4-methoxyaniline.[7]

  • Target Molecule: The introduction of a second methoxy group at the C2 position in our target molecule breaks the symmetry. It strongly shields the adjacent protons (Ha and Hb), pushing them further upfield, and results in the predicted complex splitting pattern.

Section 3: Field-Proven Experimental Protocol for ¹H NMR Data Acquisition

Achieving high-quality, reproducible NMR data is contingent upon meticulous sample preparation and proper instrument setup. The following protocol is a self-validating system designed for routine analysis of organic compounds.

Step-by-Step Methodology
  • Sample Preparation (The Causality Behind Purity):

    • Step 1.1: Weigh 1-5 mg of the sample (e.g., 4-(benzyloxy)-2-methoxyaniline) directly into a clean, dry vial. Rationale: This concentration range provides an excellent signal-to-noise ratio for ¹H NMR without causing significant peak broadening due to intermolecular interactions.

    • Step 1.2: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) to the vial. Rationale: Deuterated solvents are essential as they are "invisible" in ¹H NMR, preventing the large solvent signal from overwhelming the analyte signals. The deuterium signal is also used by the spectrometer's lock system to maintain a stable magnetic field.

    • Step 1.3: Gently swirl or vortex the vial until the sample is completely dissolved. Visually inspect for any particulate matter. Rationale: A homogenous solution is critical for achieving a uniform magnetic field across the sample, which is necessary for sharp, well-resolved peaks. Particulates will degrade spectral quality.

    • Step 1.4: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. Ensure the liquid height is approximately 4-5 cm. Rationale: Correct sample height ensures the active volume of the sample is within the most homogeneous region of the magnetic field.

  • Data Acquisition (Instrumental Best Practices):

    • Step 2.1: Insert the NMR tube into a spinner turbine, adjusting the depth with a depth gauge to match the spectrometer's requirements.

    • Step 2.2: Place the sample into the NMR spectrometer.

    • Step 2.3: Lock onto the deuterium signal of the solvent and initiate sample spinning (typically 20 Hz). Rationale: Locking stabilizes the magnetic field against drift, while spinning averages out minor magnetic field inhomogeneities in the radial direction.

    • Step 2.4: Perform automatic or manual shimming procedures to optimize the magnetic field homogeneity. Rationale: Shimming is the most critical step for achieving high resolution. It involves adjusting electrical currents in coils around the sample to counteract inhomogeneities in the magnetic field, resulting in sharper peaks and finer resolution of coupling patterns.

    • Step 2.5: Acquire the ¹H NMR spectrum using standard parameters (e.g., 30° pulse angle, 1-2 second relaxation delay, 8-16 scans).

    • Step 2.6: Process the acquired Free Induction Decay (FID) data by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Workflow Visualization

The following diagram outlines the logical flow of the data acquisition and analysis process.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (1-5 mg) dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock Lock & Spin insert->lock shim Shim Magnetic Field lock->shim acquire Acquire Spectrum shim->acquire process Process FID (FT, Phase, Baseline) acquire->process integrate Integrate Peaks process->integrate assign Assign Signals & Analyze Coupling integrate->assign compare Comparative Analysis assign->compare

Figure 2. Standard workflow for NMR sample preparation, data acquisition, and analysis.

Conclusion

The structural analysis of 4-(benzyloxy)-2-methoxyaniline by ¹H NMR spectroscopy is a prime example of how fundamental principles, when combined with a logical, comparative methodology, can be used to decipher complex molecular structures. By understanding the interplay of substituent electronic effects, researchers can confidently predict and assign spectral signals. Adherence to rigorous experimental protocols is paramount to generating the high-quality data that underpins such analyses, ensuring both the accuracy and reproducibility of results in a professional drug development environment.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Aslan, G., & Aydin, L. (2020). Synthesis, Characterization and TheoreticalStudies of N'-(4-methoxybenzylidene)benzenesulfonohydrazide. ORGANIC AND BIOCHEMISTRY. [Link]

  • Wong, C. M., McBurney, R. T., Binding, S. C., Peterson, M. B., Gonçales, V. R., Gooding, J. J., & Messerle, B. A. (2017). Supporting Information for publications in Green Chemistry. [Link]

  • Electronic Supporting Information for publications in The Royal Society of Chemistry. (n.d.). [Link]

  • Automated Topology Builder & Repository (ATB). (n.d.). 4-Methoxyaniline. [Link]

  • Supplementary Information for publications in The Royal Society of Chemistry. (n.d.). [Link]

  • Supplementary Information for publications in The Royal Society of Chemistry. (2022). [Link]

  • SpectraBase. (n.d.). Anisole. [Link]

  • Supplementary Information for publications in RSC Advances. (2012). [Link]

Sources

IR spectroscopy peaks for benzyloxy and amino groups in 4-(benzyloxy)-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the IR spectroscopy characteristics of 4-(benzyloxy)-2-methoxyaniline . It is designed for researchers and drug development professionals using this compound as a scaffold in the synthesis of EGFR inhibitors (e.g., Gefitinib/Erlotinib analogs) or other bioactive heterocycles.[1][2]

Executive Summary & Application Context

4-(Benzyloxy)-2-methoxyaniline (also identified as 4-amino-3-methoxyphenyl benzyl ether) is a critical intermediate in the synthesis of quinazoline-based tyrosine kinase inhibitors.[1][2] In a drug development context, the purity and identity of this amine are paramount, as it is typically generated via the reduction of its nitro precursor, 4-(benzyloxy)-2-methoxynitrobenzene .[1][2]

The primary spectroscopic challenge is differentiating the target amine from its nitro precursor and confirming the integrity of the ether linkages (benzyloxy and methoxy) during the harsh reduction conditions (e.g., Fe/HCl, H₂/Pd-C).[1][2]

This guide objectively compares the IR spectral signature of the product against its precursors and structural analogs, providing a self-validating protocol for reaction monitoring.[2]

Theoretical Framework & Spectral Assignments[2]

The IR spectrum of 4-(benzyloxy)-2-methoxyaniline is defined by the interplay of three distinct functional moieties on the benzene core:

  • Primary Amine (–NH₂): Electron-donating, exhibits characteristic N–H stretching doublets.[1][2]

  • Methoxy Group (–OCH₃): Ortho to the amine; provides diagnostic C–H stretching and C–O vibrations.[1][2]

  • Benzyloxy Group (–OCH₂Ph): Para to the amine; characterized by aromatic overtones and ether linkages.[1][2]

Comparative Spectral Analysis[1][2]

The following table synthesizes experimental data from structural analogs (e.g., p-benzyloxyaniline, o-anisidine) and standard group frequencies to establish the diagnostic peaks.

Table 1: Diagnostic IR Peak Assignments
Functional GroupMode of VibrationWavenumber (cm⁻¹)IntensityDiagnostic Note
Primary Amine (–NH₂) N–H Stretch (Asymmetric)3420 – 3450 MediumKey Indicator: Appearance confirms reduction of nitro group.[1][2]
N–H Stretch (Symmetric)3320 – 3350 MediumPaired with asym stretch; doublet structure is typical of 1° amines.[1]
N–H Scissoring (Bend)1615 – 1630 StrongOften overlaps with aromatic ring C=C stretch (~1600).[1]
C–N Stretch1260 – 1300 StrongEnhanced intensity due to conjugation with the aromatic ring.[2]
Benzyloxy (–OCH₂Ph) C–H Stretch (Aromatic)3030 – 3060 WeakDifferentiates benzyl ring from aliphatic chains.[1]
C–H Stretch (Methylene)2860 – 2930 Weak–CH₂– bridge specific.[1]
Ring Deformation (Mono-sub)730 – 750 & 690 – 710 StrongCritical: Confirm presence of intact benzyl group (cleavage detection).[1][2]
C–O–C Stretch (Asymmetric)1230 – 1250 StrongAryl-alkyl ether linkage.[1][2]
Methoxy (–OCH₃) C–H Stretch (Methyl)2835 ± 10 MediumSharp/Distinct: Separated from bulk aliphatic C-H; diagnostic for O-Me.[1][2]
C–O Stretch (Sym)1020 – 1050 StrongDifferentiates methoxy from benzyloxy ethers.[1]
Nitro Precursor (Absent) N–O Stretch (Asymmetric)1500 – 1530StrongProcess Control: Must be ABSENT in pure product.[1]
N–O Stretch (Symmetric)1320 – 1350StrongProcess Control: Must be ABSENT in pure product.

Process Monitoring: Nitro Reduction to Amine

The most frequent application of IR for this compound is monitoring the reduction of 4-(benzyloxy)-2-methoxynitrobenzene .[1][2] The transformation is chemically drastic, and IR provides a rapid "Go/No-Go" decision point.[2]

Reaction Monitoring Logic
  • Disappearance: The strong, broad Nitro bands at ~1510 cm⁻¹ and ~1330 cm⁻¹ must vanish.[1][2]

  • Appearance: The N-H doublet at 3300–3450 cm⁻¹ must emerge.[2]

  • Stability Check: The Benzyloxy "fingerprint" at 690/740 cm⁻¹ must remain unchanged. (Loss of these peaks indicates hydrogenolysis of the benzyl ether, a common side reaction with H₂/Pd).[1][2]

Visualization: Reaction Monitoring Workflow

ReactionMonitoring Precursor Precursor: 4-(benzyloxy)-2-methoxynitrobenzene Reaction Reduction Process (Fe/HCl or H2/Pt) Precursor->Reaction Sampling Sampling & Workup (Isolate Organic Phase) Reaction->Sampling IR_Analysis IR Analysis (ATR or KBr) Sampling->IR_Analysis Decision Spectral Evaluation IR_Analysis->Decision Pass PASS: - No NO2 peaks (1510/1330) - NH2 doublet (3400/3300) - Benzyl peaks (740/690) intact Decision->Pass Criteria Met Fail_Inc FAIL (Incomplete): - Residual NO2 peaks Decision->Fail_Inc NO2 Detected Fail_Side FAIL (Side Reaction): - Loss of Benzyl peaks (De-benzylation) Decision->Fail_Side Benzyl Lost

Figure 1: Logic flow for IR-based quality control during the synthesis of 4-(benzyloxy)-2-methoxyaniline.

Experimental Protocol: IR Characterization

To ensure authoritative and reproducible results, follow this self-validating protocol.

Method A: Attenuated Total Reflectance (ATR-FTIR)

Recommended for rapid in-process control and solid samples.[1][2]

  • Instrument Prep: Clean the ATR crystal (Diamond or ZnSe) with isopropanol.[1][2] Ensure background scan shows no residual peaks (especially at 2800–3000 cm⁻¹).[1][2]

  • Sample Loading: Place ~5 mg of the solid 4-(benzyloxy)-2-methoxyaniline directly onto the crystal.

  • Compression: Apply pressure using the anvil until the force gauge reaches the optimal zone (typically 80–100 N).[1][2] Note: Insufficient pressure yields noisy N-H peaks.[1]

  • Acquisition: Collect 16–32 scans at 4 cm⁻¹ resolution.

  • Validation:

    • Check for the CO₂ doublet (2350 cm⁻¹).[1][2] If high, purge and re-scan.[1][2]

    • Verify the baseline is flat between 1800–2500 cm⁻¹.[2]

Method B: KBr Pellet Transmission

Recommended for high-resolution structural elucidation and publication data.[1][2]

  • Mixture: Grind 1–2 mg of sample with ~100 mg of spectroscopic grade KBr (dried at 110°C).

  • Pressing: Press at 8–10 tons for 2 minutes to form a transparent disc.

  • Acquisition: Collect 32 scans.

  • Comparison Note: N-H stretching peaks in KBr pellets may appear sharper but slightly shifted (by 5–10 cm⁻¹) compared to ATR due to solid-state hydrogen bonding interactions within the matrix.[1][2]

Comparative Performance: Target vs. Analogs

Distinguishing the target from similar anilines is crucial in multi-step synthesis.[2]

CompoundKey Differentiator (IR)
4-(Benzyloxy)-2-methoxyaniline (Target)Doublet at 3400/3300 (NH₂) + Mono-sub Benzene (690/740) + Methoxy (2835).[1][2]
4-Benzyloxyaniline (Analog)Lacks the Methoxy C-H stretch at 2835 cm⁻¹.[1][2] C-O region is simpler.[2]
2-Methoxyaniline (o-Anisidine)Lacks the Mono-sub Benzene peaks (690/740).[1][2] Shows only ortho-sub patterns (750 region).[1][2]
4-(Benzyloxy)-2-methoxynitrobenzene NO₂ bands at 1510/1330 dominate.[2] No N-H doublet .

References

  • National Institute of Standards and Technology (NIST). Infrared Spectrum of Benzenamine, 4-methoxy- (o-Anisidine).[1][2] NIST Chemistry WebBook, SRD 69.[1][2][3] Available at: [Link][1][2]

  • PubChem. Compound Summary: 4-Benzyloxyaniline (CID 22860).[1][2] National Library of Medicine.[2] Available at: [Link][1][2]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1][2] 7th Ed.[2] John Wiley & Sons.[2][4] (Standard reference for group frequencies: Methoxy 2835 cm⁻¹, Benzyloxy 690/740 cm⁻¹).[1][2]

  • Maskrey, T. S., et al. "A New Synthesis of Gefitinib."[1][2] Synlett, 2019, 30, 471–476.[1][2] (Context for the synthetic pathway and intermediate characterization).

Sources

Technical Guide: High-Fidelity Purity Analysis of 4-(Benzyloxy)-2-methoxyaniline via LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

In the synthesis of tyrosine kinase inhibitors (e.g., Gefitinib analogs), 4-(benzyloxy)-2-methoxyaniline (CAS 6373-46-2) is a critical intermediate.[1] Its purity directly impacts the yield and safety profile of the final Active Pharmaceutical Ingredient (API).

While HPLC-UV is the workhorse of QC labs, it fails to address two specific challenges inherent to this molecule:

  • Thermal Instability: The benzyl ether linkage is susceptible to thermal cleavage, making Gas Chromatography (GC) prone to generating method-induced artifacts (false positives for degradation).[1]

  • Structural Similarity of Impurities: Key impurities, such as the de-benzylated phenol or the nitro-precursor, possess similar UV chromophores to the analyte, leading to potential co-elution and integration errors.

This guide delineates why Liquid Chromatography-Mass Spectrometry (LC-MS) is the superior modality for this analysis and provides a validated, self-consistent protocol for its execution.

Comparative Analysis: LC-MS vs. Alternatives

The following analysis compares the three primary methodologies available for aniline derivative profiling.

Table 1: Performance Matrix
FeatureLC-MS (Recommended) HPLC-UV GC-MS
Specificity High (Mass-based resolution)Medium (Relies on Retention Time)High (Mass spectral library)
Sample Integrity Excellent (Ambient temperature)Excellent (Ambient temperature)Poor (Thermal degradation risk)
Sensitivity Trace (< 0.05% detection)Standard (~0.1% limit)Good (requires derivatization)
Throughput Medium (10-15 min run)High (Robust for routine QC)Low (Long cool-down cycles)
Primary Risk Matrix effects (Ion suppression)Co-elution of impuritiesFalse degradation (Benzyl cleavage)
The "Killer Argument" Against GC-MS

The benzyl ether moiety in 4-(benzyloxy)-2-methoxyaniline is thermally labile.[1] In a GC injector port (typically 250°C+), a fraction of the parent molecule undergoes thermal de-benzylation , producing 4-amino-3-methoxyphenol in situ.[1] This appears as a degradation impurity in the data, even if the original sample was 100% pure. LC-MS avoids this by operating in the liquid phase at near-ambient temperatures.

Experimental Protocol

This protocol is designed to be self-validating . The presence of the parent ion (


) and its specific fragment (

) confirms the identity, while the gradient separates polarity-based impurities.
Reagents & Standards[1][2][3][4][5]
  • Analyte: 4-(benzyloxy)-2-methoxyaniline (MW 229.27 g/mol ).[1]

  • Solvents: LC-MS Grade Acetonitrile (ACN) and Water.[1]

  • Modifier: Formic Acid (FA) – Essential for protonation of the aniline amine group.

LC Conditions[1]
  • System: UHPLC (e.g., Agilent 1290 or Waters Acquity).[1]

  • Column: C18 Stationary Phase,

    
     mm, 1.7 µm (e.g., Waters BEH C18).[1]
    
    • Rationale: A standard C18 provides sufficient retention for the hydrophobic benzyl group while eluting the polar phenol impurity early.

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temp: 40°C.

Gradient Profile:

Time (min) % B Event
0.0 5 Initial Hold
1.0 5 Load
8.0 95 Elution of Parent/Hydrophobics
10.0 95 Wash
10.1 5 Re-equilibration

| 13.0 | 5 | End |[1]

MS Parameters (ESI+)[1]
  • Source: Electrospray Ionization (Positive Mode).[1]

  • Capillary Voltage: 3.5 kV.[1]

  • Scan Range: m/z 100 – 500 (Full Scan) + MRM (for quantitation).

  • Key Transitions (MRM):

    • Quantifier:

      
       (Loss of benzyl group, 
      
      
      
      Da).[1]
    • Qualifier:

      
       (Loss of methyl radical from methoxy, rare but specific) or 
      
      
      
      (Tropylium ion).[1]

Visualizing the Analytical Logic

Diagram 1: Impurity Origin & Fragmentation Logic

This diagram illustrates the chemical relationship between the parent molecule, its synthesis precursors, and the MS fragmentation used for identification.

G Nitro Precursor: 4-(benzyloxy)-2-methoxy-1-nitrobenzene (MW 259) Parent Analyte: 4-(benzyloxy)-2-methoxyaniline [M+H]+ = 230.1 Nitro->Parent Reduction Step (Impurity Source 1) Phenol Degradant: 4-amino-3-methoxyphenol [M+H]+ = 140.1 Parent->Phenol Hydrolysis/De-benzylation (Impurity Source 2) Frag MS Fragment: C7H8NO2 cation (m/z 139.1) Parent->Frag CID Fragmentation (Loss of Benzyl -91) Benzyl Fragment: Tropylium Ion (m/z 91.1) Parent->Benzyl CID Fragmentation

Caption: Chemical lineage of impurities and MS fragmentation pathways used for specific detection.

Results & Discussion: Interpreting the Data

When analyzing the LC-MS data, three distinct zones will appear in the chromatogram.[2]

The Chromatographic Map[2]
  • Early Elution (RT 1.5 - 3.0 min): Polar degradants.[1] Look here for 4-amino-3-methoxyphenol . In ESI+, this will show a dominant peak at m/z 140.1 .[1]

    • Note: If you see this peak in GC-MS but not in LC-MS, it confirms the GC method was causing thermal degradation.

  • Mid Elution (RT 5.0 - 6.0 min): The Target Analyte. A strong peak at m/z 230.1 .[1]

  • Late Elution (RT 7.0 - 9.0 min): Hydrophobic precursors. Look for the nitro-intermediate (m/z 260.1 ,

    
     of the nitro precursor).[1]
    
Validation Strategy (ICH Q2 R2 Alignment)

To ensure this method is robust for regulatory filing, follow the ICH Q2(R2) guidelines [1].

  • Linearity: Prepare 5 concentration levels (e.g., 0.1 µg/mL to 100 µg/mL). The response of the

    
     transition should yield 
    
    
    
    .
  • Accuracy (Recovery): Spike the pure aniline with known amounts of the nitro-precursor and phenol degradant. Recovery should be 90-110%.[1]

  • Specificity: Inject a "blank" matrix. Ensure no interference at RT 5.5 min (analyte) or RT 2.0 min (phenol).

Diagram 2: Method Development Workflow

The decision process for selecting LC-MS parameters.

Workflow Start Sample Prep (Dissolve in ACN:H2O) Column Select Column (C18 for Hydrophobicity) Start->Column Mobile Mobile Phase (Acidic pH for Amine Protonation) Column->Mobile MS_Tune MS Tuning (Maximize m/z 230 -> 139) Mobile->MS_Tune Run Gradient Run (5-95% B) MS_Tune->Run Data Data Analysis (Extract Ion Chromatograms) Run->Data

Caption: Step-by-step workflow for optimizing the LC-MS method for aniline derivatives.[1][3][4]

Conclusion

For the purity analysis of 4-(benzyloxy)-2-methoxyaniline , LC-MS is not just an alternative to HPLC-UV; it is the required standard for distinguishing process impurities from method-induced artifacts.[1] By utilizing the protocol above, researchers can achieve high-sensitivity detection of the nitro-precursor and the de-benzylated phenol without the thermal risks associated with gas chromatography.

References

  • International Council for Harmonisation (ICH). (2023).[1][5] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]

  • Plater, M. J., et al. (2019).[1] Liquid chromatography–mass spectrometry analysis of cationic aniline dyes. Journal of Chromatography A. [Link]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 22860, 4-Benzyloxyaniline. PubChem.[1] [Link]

  • Mandal, M., et al. (2025).[1][6] Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers. MDPI.[1] [Link]

Sources

Validation of 4-(benzyloxy)-2-methoxyaniline in Kinase Inhibitor SAR: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of 4-(benzyloxy)-2-methoxyaniline structure in SAR studies Content Type: Publish Comparison Guide

Executive Summary

In the optimization of ATP-competitive kinase inhibitors—particularly for EGFR (Epidermal Growth Factor Receptor) and Bcr-Abl targets—the choice of the aniline moiety at the C4-position of the quinazoline (or C3 of quinoline) scaffold is a critical determinant of potency and physicochemical properties.

This guide provides a technical validation of the 4-(benzyloxy)-2-methoxyaniline motif. While the industry standard for "front-line" EGFR inhibitors (e.g., Gefitinib, Erlotinib) relies on the metabolically stable 3-chloro-4-fluoroaniline , the 4-(benzyloxy)-2-methoxyaniline scaffold serves a distinct, high-value purpose: it acts as a hydrophobic probe for the solvent-exposed region of the ATP pocket. This guide compares its performance characteristics, synthesis, and SAR (Structure-Activity Relationship) implications against standard alternatives.

Scientific Rationale: The "Probe" vs. The "Drug"[1]

The 4-(benzyloxy)-2-methoxyaniline structure offers a unique electronic and steric profile compared to the standard halogenated anilines.

  • Electronic Effects: The 2-methoxy group acts as a strong electron-donating group (EDG) ortho to the amine. In the context of a 4-anilinoquinazoline, this increases the electron density on the bridging nitrogen, potentially strengthening the critical hydrogen bond with the kinase hinge region (e.g., Met793 in EGFR).

  • Steric Locking: The ortho-methoxy group induces a rotational constraint (atropisomerism-like preference) that can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty of binding.

  • Hydrophobic Extension: The para-benzyloxy group is a bulky, lipophilic moiety. Unlike the small fluorine atom in the standard scaffold, the benzyl group extends into the solvent channel. This mimics the binding mode of Lapatinib , allowing researchers to probe for unoccupied hydrophobic pockets or "gatekeeper" tolerance that smaller anilines miss.

Comparative Performance Review

The following table summarizes the performance of 4-(benzyloxy)-2-methoxyaniline against the industry standard (3-chloro-4-fluoroaniline) and a solubility-focused alternative (3,4-dimethoxyaniline).

Table 1: Representative SAR Profile & Physicochemical Comparison

Feature4-(benzyloxy)-2-methoxyaniline 3-chloro-4-fluoroaniline (Standard)3,4-dimethoxyaniline
Primary Role Hydrophobic Probe / Potency Booster Metabolic Stability / Oral Bioavailability Solubility / Early Hit
EGFR wt Potency High (< 10 nM typical in quinazolines)High (< 20 nM typical)Moderate (20–100 nM)
Binding Mode Exploits hydrophobic solvent channel (Lapatinib-like)Tight fit in adenine pocket; minimal solvent interactionH-bond acceptor potential at solvent front
cLogP (Lipophilicity) High (~3.5 - 4.0) Moderate (~2.[1]8)Low (~1.5)
Metabolic Stability Low (High risk of O-dealkylation at benzyl ether)High (Halogens block metabolic sites)Moderate (O-demethylation risk)
Solubility Poor (Requires formulation or solubilizing tail)ModerateGood
Selectivity High (Bulky group clashes with smaller kinase pockets)Moderate (Fits many kinase ATP pockets)Low

Key Insight: Use 4-(benzyloxy)-2-methoxyaniline during the Lead Optimization phase to maximize potency and selectivity. However, expect to replace the benzyl group with a more metabolically stable bioisostere (e.g., a fluorinated ether or a heterocycle) for the final Clinical Candidate.

Visualizing the SAR Logic

The following diagram illustrates the decision matrix for selecting this aniline during a drug discovery campaign.

SAR_Logic Start Hit Identification (Kinase Inhibitor) Potency_Check Is Potency < 50 nM? Start->Potency_Check Selectivity_Check Is Selectivity Sufficient? Potency_Check->Selectivity_Check Yes Solubility Use 3,4-dimethoxyaniline (Solubility Check) Potency_Check->Solubility No (Weak Binder) ChloroFluoro Switch to 3-chloro-4-fluoroaniline (Standard) Selectivity_Check->ChloroFluoro Yes (Optimize ADME) Benzyloxy Test 4-(benzyloxy)-2-methoxyaniline (Hydrophobic Probe) Selectivity_Check->Benzyloxy No (Needs Steric Bulk) Benzyloxy->ChloroFluoro If Metabolic Stability Fails Final Candidate Final Candidate Benzyloxy->Final Candidate If Bioavailability OK

Figure 1: SAR Decision Tree for Aniline Selection. The benzyloxy-methoxy motif is the preferred tool when selectivity or hydrophobic binding affinity is the limiting factor.

Experimental Validation Protocols

To validate this structure in your own SAR study, use the following synthesis and assay protocols. These are derived from standard methodologies for 4-anilinoquinazolines.

A. Synthesis Protocol: Nitro Reduction

The most reliable route to high-purity 4-(benzyloxy)-2-methoxyaniline is the reduction of its nitro precursor. Avoid catalytic hydrogenation if you plan to keep the benzyl ether intact (risk of hydrogenolysis). Iron/Acetic Acid or Stannous Chloride are preferred.

Reagents:

  • 4-(benzyloxy)-2-methoxy-1-nitrobenzene (1.0 eq)

  • Iron powder (325 mesh, 5.0 eq)

  • Ammonium Chloride (sat. aq. solution)

  • Ethanol/Water (4:1 v/v)

Step-by-Step Workflow:

  • Dissolution: Dissolve the nitro compound in Ethanol/Water.

  • Activation: Add Ammonium Chloride and heat to 60°C.

  • Reduction: Add Iron powder portion-wise over 15 minutes. (Exothermic reaction—monitor temp).

  • Reflux: Heat to reflux (approx. 80°C) for 2–4 hours. Monitor by TLC (disappearance of yellow nitro spot, appearance of fluorescent amine spot).

  • Workup: Filter hot through Celite to remove iron oxides. Concentrate filtrate.

  • Isolation: Basify residue with NaHCO3, extract with Ethyl Acetate.

  • Purification: Recrystallize from Ethanol/Hexane or use as crude if purity >95% by HPLC.

B. Kinase Assay Validation (EGFR)

To confirm the "Probe" hypothesis, test the synthesized inhibitor in a biochemical FRET or radiometric assay against EGFR WT and EGFR T790M .

Expected Results:

  • EGFR WT: IC50 < 20 nM (Validation of hinge binding).

  • EGFR T790M: IC50 > 500 nM (Unless the scaffold has a specific covalent warhead like acrylamide). The bulky benzyloxy group may clash with the methionine gatekeeper in the mutant if not positioned correctly, providing valuable structural data.

Synthesis & Validation Workflow Diagram

Synthesis_Validation Precursor 4-benzyloxy-2-methoxy- 1-nitrobenzene Reduction Reduction (Fe/NH4Cl or SnCl2) Precursor->Reduction Reflux, 4h Product 4-(benzyloxy)-2-methoxyaniline (Target Intermediate) Reduction->Product Filter & Extract Coupling Coupling to 4-chloroquinazoline Product->Coupling iPrOH, Reflux Assay EGFR Kinase Assay (IC50 Determination) Coupling->Assay Purified Inhibitor

Figure 2: Workflow from precursor reduction to biological validation.

References
  • Bridges, A. J., et al. (1996). Tyrosine Kinase Inhibitors.[2] 8. An Unusually Steep Structure-Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry.[3]

  • Smaill, J. B., et al. (1999). Tyrosine Kinase Inhibitors.[2] 15. 4-(Phenylamino)quinazoline and 4-(Phenylamino)pyrido[d]pyrimidine Acrylamides as Irreversible Inhibitors of the ATP Binding Site of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry.[3]

  • BenchChem Technical Support. (2025). Synthesis and Optimization of 4-Methoxy-2-nitroaniline Derivatives. BenchChem Application Notes.[4][5]

  • Rusnak, D. W., et al. (2001). The effects of the novel, reversible epidermal growth factor receptor/ErbB-2 tyrosine kinase inhibitor, GW2016 (Lapatinib), on the growth of human normal and tumor-derived cell lines in vitro and in vivo. Molecular Cancer Therapeutics.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-(Benzyloxy)-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The proper disposal of chemical reagents is a critical, non-negotiable aspect of our work. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of 4-(Benzyloxy)-2-methoxyaniline, a substituted aniline derivative. The procedures outlined herein are designed to mitigate risks to personnel and the environment, ensuring compliance and operational excellence.

The causality behind these stringent protocols is rooted in the inherent hazards of aromatic amines. These compounds can exhibit significant toxicity, and their environmental impact necessitates careful management. This guide is structured to provide not just a procedure, but a framework for thinking about chemical waste management with safety and scientific integrity at its core.

Part 1: Hazard Identification and Risk Assessment

Before handling any chemical for disposal, a thorough understanding of its hazards is paramount. 4-(Benzyloxy)-2-methoxyaniline and its hydrochloride salt are classified with several key hazards that directly inform the required handling and disposal precautions.[1][2]

Table 1: GHS Hazard Classification for 4-(Benzyloxy)-aniline Derivatives

Hazard ClassHazard StatementRationale and Implication for Disposal
Skin Irritation H315: Causes skin irritationDirect contact with the skin must be avoided. This dictates the necessity for robust glove selection and immediate decontamination of any affected areas.[1]
Serious Eye Irritation H319: Causes serious eye irritationChemical splash goggles or a face shield are mandatory to prevent severe eye damage.[1]
Respiratory Irritation H335: May cause respiratory irritationHandling should occur in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of dust or aerosols.[1]
Acute Toxicity H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaledThis compound is toxic, reinforcing the need for comprehensive PPE and prohibiting any action that could lead to ingestion, inhalation, or dermal absorption.[2][3]
Aquatic Toxicity Very toxic to aquatic lifeDischarge into drains, sewer systems, or the environment is strictly forbidden.[4][5] This is a primary driver for treating it as controlled hazardous waste.

Part 2: Pre-Disposal Safety Protocol: Personal Protective Equipment (PPE)

A self-validating safety system begins with appropriate PPE. Given the hazards of aromatic amines, the following equipment is mandatory. The principle here is to create multiple barriers between the operator and the chemical, acknowledging that compounds in this class can be particularly insidious. For instance, many aromatic amines can permeate commonly used protective gloves, making material selection and inspection critical.[6]

Table 2: Required PPE for Handling 4-(Benzyloxy)-2-methoxyaniline Waste

EquipmentSpecificationJustification
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Neoprene). Nitrile may offer limited protection and should be double-gloved if used.[7][8]Prevents skin contact and absorption.[1] Aromatic amines can attack natural rubber and other less-resistant materials.[8][9] Always inspect gloves for integrity before use.[1]
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield is recommended for larger quantities.Protects against splashes and dust, preventing serious eye irritation.[1][10]
Body Protection Fire/flame resistant and impervious lab coat.Protects against accidental spills and contamination of personal clothing.[1] Contaminated clothing must be removed immediately and decontaminated before reuse.
Respiratory Protection Not typically required if handled within a certified chemical fume hood. If handled in an open, well-ventilated area, a NIOSH-approved respirator may be necessary.Prevents inhalation of dust or aerosols that can cause respiratory irritation.[1][4]

Part 3: Emergency Spill Management

In the event of an accidental spill, a swift and correct response is crucial to mitigate exposure and environmental contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Secure: Immediately alert others in the area and evacuate non-essential personnel. Secure and control entrance to the area.[4][9]

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the appropriate working height.

  • Don PPE: Before approaching the spill, don the full PPE detailed in Table 2.

  • Containment: Prevent further spread of the material. Do not let the chemical enter drains or waterways.[1][5][11] For liquid spills, use a liquid-binding material like sand or diatomaceous earth.[12] For solid spills, carefully sweep up the material to avoid creating dust.[3][4]

  • Collection: Use spark-proof tools to collect the absorbed material and place it into a suitable, sealable, and clearly labeled container for hazardous waste.[1][10]

  • Decontamination: Clean the spill area thoroughly with soap and plenty of water.[1] Collect all cleaning materials and rinsate as hazardous waste.

  • Dispose: The sealed container with the spill cleanup material must be disposed of as hazardous waste, following the procedure in Part 4.

Part 4: Standard Operating Procedure for Waste Disposal

This protocol applies to the disposal of 4-(Benzyloxy)-2-methoxyaniline, solutions containing it, and any materials contaminated by it. The guiding principle is that this material must be disposed of as hazardous waste through a licensed and approved facility.[2]

Waste Segregation and Collection
  • Designate a Waste Container: Use a dedicated, chemically compatible, and clearly labeled hazardous waste container. The container must have a secure, tight-fitting lid.[1][10]

  • Labeling: The label must clearly state "Hazardous Waste" and list the full chemical name: "4-(Benzyloxy)-2-methoxyaniline". Include the approximate concentration and quantity.

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department. Incompatible materials can lead to dangerous reactions.[12]

  • Collection: Carefully transfer the waste chemical into the designated container using a funnel or other appropriate means to avoid spills. This should be done inside a chemical fume hood.

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials, until it is collected by a licensed waste disposal company.[1] The storage area should be locked or otherwise secured.[4]

Disposal of Contaminated Materials

Any materials that have come into direct contact with 4-(Benzyloxy)-2-methoxyaniline, such as gloves, absorbent pads, weigh boats, or pipette tips, are considered contaminated. These items must be collected in a separate, sealed, and labeled hazardous waste bag or container and disposed of alongside the chemical waste.[10]

Decontamination of Empty Containers

An "empty" container that once held 4-(Benzyloxy)-2-methoxyaniline is not safe for general disposal or reuse. It must be properly decontaminated or disposed of as hazardous waste.[13]

  • Triple Rinse: Thoroughly rinse the container three times with a suitable solvent (e.g., ethanol or acetone).

  • Collect Rinsate: Crucially, collect all rinsate from each rinse. This rinsate is now considered hazardous waste and must be added to the appropriate liquid hazardous waste container.[13]

  • Final Disposal: Once triple-rinsed, the container can often be managed as non-hazardous waste (e.g., recycled glass). Deface or remove the original label before disposal.[13] Always confirm this procedure with your local EHS guidelines.

Part 5: Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper management and disposal of 4-(Benzyloxy)-2-methoxyaniline waste.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.